1-(2-Tetrahydropyranyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZWSOSYNFVECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619082 | |
| Record name | 1-(Oxan-2-yl)-1H-pyrazole | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-17-2 | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449758-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Oxan-2-yl)-1H-pyrazole | |
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| Record name | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |
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| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B38PZM2479 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Versatile Role of 1-(2-Tetrahydropyranyl)-1H-pyrazole in Modern Chemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Tetrahydropyranyl)-1H-pyrazole, a heterocyclic compound featuring a pyrazole ring protected by a tetrahydropyranyl (THP) group, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. The strategic use of the THP protecting group allows for selective functionalization at other positions of the pyrazole ring, making it a versatile intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its utility in the synthesis of alkylpyrazoles, its role in the development of pharmaceuticals, and its potential in the creation of novel materials and catalysts. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Core Applications in Research
The utility of this compound spans several key areas of chemical research, primarily leveraging the stability of the THP protecting group under various conditions and its facile removal under acidic conditions.
-
As a Protected Intermediate: The THP group effectively shields the N-H proton of the pyrazole ring, preventing unwanted side reactions during subsequent synthetic transformations. This allows for precise modifications at other positions of the pyrazole core.
-
In Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a key starting material for the synthesis of novel drug candidates.[1][2][3]
-
In Organic Synthesis: It is a valuable precursor for creating substituted pyrazoles through reactions such as lithiation, halogenation, and cross-coupling reactions.[4]
-
In Materials Science and Catalysis: The pyrazole moiety is a component of various functional materials and ligands for catalysis, such as N-heterocyclic carbenes (NHCs). The protected form allows for the construction of complex ligand architectures.
High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles
A significant application of this compound is in the efficient, one-pot synthesis of 3(5)-alkylpyrazoles. This method, developed by Ahmed and Mezei, showcases a green chemistry approach with high yields and atom economy. The process involves the in-situ formation of this compound, followed by a sequence of lithiation, alkylation, and deprotection.
Experimental Protocol: One-Pot Synthesis of 3(5)-Alkylpyrazoles
Step 1: Protection of Pyrazole (In-situ formation of this compound) A mixture of pyrazole and 3,4-dihydro-2H-pyran (DHP) is heated, leading to the quantitative formation of this compound. This step is performed without a solvent or catalyst.
Step 2: Lithiation The reaction mixture is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). n-Butyllithium (n-BuLi) is then added dropwise to effect lithiation at the 5-position of the pyrazole ring.
Step 3: Alkylation The desired haloalkane is added to the reaction mixture, which is then allowed to warm to room temperature.
Step 4: Deprotection An aqueous solution of a strong acid, such as hydrochloric acid (HCl), is added to the reaction mixture to remove the THP protecting group, yielding the 3(5)-alkylpyrazole product.
Diagram: Experimental Workflow for the One-Pot Synthesis of 3(5)-Alkylpyrazoles
Caption: One-pot synthesis of 3(5)-alkylpyrazoles.
Quantitative Data: Yields of 3(5)-Alkylpyrazoles
The one-pot synthesis method provides high to excellent yields for a variety of alkyl substituents.
| Alkyl Group | Haloalkane Used | Overall Yield (%) |
| Methyl | Iodomethane | 92 |
| Ethyl | Iodoethane | 95 |
| n-Propyl | 1-Bromopropane | 96 |
| Isopropyl | 2-Bromopropane | 85 |
| n-Butyl | 1-Bromobutane | 98 |
| n-Hexyl | 1-Bromohexane | 97 |
| n-Dodecyl | 1-Bromododecane | 94 |
Data sourced from Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22681-22693.
Application in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of complex pharmaceutical compounds. A notable example is its use in the preparation of 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine, a compound with potential therapeutic applications.
Synthetic Pathway in Pharmaceutical Development
In the synthesis described in patent WO 2020/039025 A1, a derivative of this compound, specifically 1-(tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-[1][2][5]dioxaborolane-2-yl)-1H-pyrazole, is used in a Suzuki coupling reaction.[6]
Diagram: Role in a Pharmaceutical Synthesis Pathway
Caption: Use in a multi-step pharmaceutical synthesis.
Experimental Protocol: Suzuki Coupling Reaction
Reactants:
-
8-chloro-2-((R)-3-methylmorpholin-4-yl)-[1][4]naphthyridin-4-ol
-
1-(tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-[1][2][5]dioxaborolane-2-yl)-1H-pyrazole
-
[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (catalyst)
-
Cesium carbonate (base)
Solvent: 1,4-Dioxane (absolute)
Procedure: The reactants, catalyst, and base are combined in absolute 1,4-dioxane under an inert atmosphere (argon). The reaction mixture is stirred at 90 °C for 16 hours. Following the reaction, the product, 2-[((R)-3-methylmorpholin-4-yl)-8-[2-(tetrahydropyran-2-yl)-2H-pyrazol-3-yl]-[1][4]naphthyridin-4-ol], is isolated and purified.
Yield: The reported yield for this specific Suzuki coupling step is 72%.[6]
Potential in the Synthesis of N-Heterocyclic Carbene (NHC) Precursors
While specific literature examples starting from this compound are scarce, its structure lends itself to the synthesis of pyrazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis.
Conceptual Workflow for NHC Precursor Synthesis
The synthesis of a pyrazolium salt from this compound would likely involve a multi-step process.
Diagram: Conceptual Workflow for NHC Precursor Synthesis
Caption: Proposed synthesis of an NHC precursor.
This conceptual pathway highlights the utility of the THP group in directing the sequential alkylation of the two nitrogen atoms of the pyrazole ring, enabling the synthesis of unsymmetrically substituted pyrazolium salts.
Conclusion
This compound is a highly valuable and versatile reagent in modern chemical research. Its primary role as a protected intermediate enables the efficient and high-yield synthesis of a wide range of substituted pyrazoles, as demonstrated by the one-pot synthesis of 3(5)-alkylpyrazoles. Furthermore, its application as a key building block in the synthesis of complex pharmaceutical molecules underscores its importance in drug discovery and development. While its full potential in areas such as N-heterocyclic carbene synthesis is still being explored, the fundamental chemistry of this compound suggests significant opportunities for future innovation. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to leverage the synthetic utility of this compound in their own work.
References
- 1. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
1-(2-Tetrahydropyranyl)-1H-pyrazole chemical properties and structure
An In-depth Technical Guide to 1-(2-Tetrahydropyranyl)-1H-pyrazole: Chemical Properties, Structure, and Applications
Introduction
This compound, also referred to as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, is a versatile heterocyclic compound widely utilized in organic synthesis.[1][2] Its significance stems from the incorporation of a tetrahydropyranyl (THP) group, which serves as a stable and reliable protecting group for the nitrogen atom of the pyrazole ring.[2] This protective strategy is crucial for the synthesis of complex molecules, enabling selective reactions at other positions of the pyrazole moiety.[1] The compound is a key starting material for creating a diverse range of pyrazole derivatives, including those with applications in medicinal chemistry and materials science.[2][3]
Chemical Structure and Identification
The molecular structure of this compound consists of a five-membered pyrazole ring attached via a nitrogen atom to the anomeric carbon of a six-membered tetrahydropyran ring.
-
Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole, 1-(2-Tetrahydropyranyl)pyrazole[3][5]
-
SMILES: C1CCOC(C1)N2C=CC=N2[2]
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[3] The introduction of the THP group can enhance the solubility of the pyrazole core in organic solvents compared to the unprotected parent heterocycle.[2] A summary of its key quantitative properties is provided in the table below.
| Property | Value | References |
| Molecular Weight | 152.19 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.084 g/mL at 25 °C | [5] |
| Boiling Point | 269.8 ± 33.0 °C at 760 mmHg | [3][6] |
| Flash Point | 104.4 °C (219.9 °F) | |
| Refractive Index | n20/D 1.503 | [5] |
| Predicted pKa | 2.08 ± 0.19 | [5] |
Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by the interplay between the aromatic pyrazole ring and the acid-labile THP protecting group.
Role of the THP Protecting Group
The tetrahydropyranyl group is an acetal, which imparts stability under neutral and basic conditions.[1] However, it is readily cleaved under acidic conditions, making it an ideal protecting group.[1] This deprotection is typically achieved with aqueous mineral acids like HCl at room temperature, regenerating the N-unsubstituted pyrazole with near-quantitative yields.[1]
Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (EAS).[1] With the nitrogen atom protected by the THP group, electrophilic attack is directed to the C4 position, which is the most nucleophilic carbon on the ring.[1] Common EAS reactions include halogenation (e.g., bromination, iodination), yielding 4-halo-1-(THP)-1H-pyrazole derivatives that are valuable precursors for further functionalization, particularly in metal-catalyzed cross-coupling reactions.[1]
Synthetic Utility
This compound serves as a crucial building block for a variety of more complex molecules.[2][3] It is a valuable precursor for preparing pyrazolylboronic esters. These boronic esters are key intermediates in coupling reactions like the Suzuki coupling, which facilitates the formation of carbon-carbon and carbon-heteroatom bonds.[1] This strategy has been successfully applied in the synthesis of pyrazoloisoindoles and other diverse heterocyclic systems of interest in drug discovery.[2]
Caption: Synthetic utility of 1-(THP)-1H-pyrazole.
Experimental Protocols
Synthesis of this compound
A general and efficient procedure for the synthesis involves the acid-catalyzed reaction of pyrazole with 3,4-dihydro-2H-pyran.[5]
Methodology:
-
Combine pyrazole (1.0 eq), 3,4-dihydro-2H-pyran (1.5 eq), and a catalytic amount of trifluoroacetic acid (approx. 0.006 eq).[5]
-
Heat the mixture under reflux for 5 hours.[5]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
To quench the catalyst, cautiously add a small amount of sodium hydride (60% dispersion in mineral oil) and stir for 10 minutes.[5]
-
Purify the crude product by vacuum distillation (e.g., at 60-65 °C, 0.5-1 mmHg) to yield the final product as a liquid.[5]
Caption: Synthesis workflow for 1-(THP)-1H-pyrazole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a primary method for confirming the structure. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the characteristic signals are:
-
Pyrazole Protons: The proton at the H5 position resonates around δ 7.55 ppm, while the H3 proton appears at a similar chemical shift.[1] The H4 proton signal is also observable.
-
Tetrahydropyran Protons: A distinct signal for the anomeric proton (the CH group attached to the pyrazole nitrogen and the ring oxygen) appears as a doublet of doublets around δ 5.31-5.33 ppm.[1][7] The remaining methylene protons of the THP ring resonate in the upfield region between δ 1.59 and 4.02 ppm.[7]
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and study fragmentation patterns.
-
The compound has a molecular weight of 152.19 g/mol .[1]
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₂N₂O).[1]
-
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation would involve the cleavage of the N-C bond connecting the two rings, leading to fragments corresponding to the pyrazole cation and the tetrahydropyranyl cation.[1]
References
- 1. This compound | 449758-17-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 449758-17-2 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C8H12N2O | CID 21866310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 449758-17-2 [chemicalbook.com]
- 6. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | CAS#:449758-17-2 | Chemsrc [chemsrc.com]
- 7. rsc.org [rsc.org]
In-Depth Technical Guide: Physicochemical Data of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS No. 449758-17-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole, identified by CAS number 449758-17-2. This heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1][2]
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 1-(oxan-2-yl)-1H-pyrazole | [3][4] |
| Synonyms | 1-(2-Tetrahydropyranyl)-1H-pyrazole, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | [1][3] |
| CAS Number | 449758-17-2 | [3] |
| Molecular Formula | C₈H₁₂N₂O | [3][5] |
| Molecular Weight | 152.19 g/mol | [3][5][6] |
| Physical Form | Colorless to light yellow clear liquid | [1][4][7] |
| Boiling Point | 60-65 °C at 0.8 mmHg; 65 °C at 1 mmHg | [4][7] |
| Flash Point | 104 °C | [7] |
| Specific Gravity (20/20) | 1.09 | [7] |
| Refractive Index | 1.51 | [7] |
| SMILES | C1CCOC(C1)N2C=CC=N2 | [3][4] |
| InChI | InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2 | [1][3] |
| InChIKey | IMZWSOSYNFVECD-UHFFFAOYSA-N | [3][6] |
Experimental Protocols
Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
A general and high-yield procedure for the synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves the reaction of pyrazole with 3,4-dihydro-2H-pyran.[8]
Materials:
-
Pyrazole (14.3 g, 0.21 mol)
-
3,4-Dihydro-2H-pyran (29 mL, 0.32 mol)
-
Trifluoroacetic acid (0.1 mL, 0.0013 mol)
-
Sodium hydride (60% dispersion in mineral oil, 0.2 g, 0.008 mol)
Procedure:
-
Combine pyrazole and 3,4-dihydro-2H-pyran in a reaction vessel.
-
Add a catalytic amount of trifluoroacetic acid.
-
Heat the mixture under reflux conditions for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add sodium hydride to the mixture and stir for 10 minutes.
-
Purify the crude product by reduced pressure distillation (60-65 °C, 0.5-1 mmHg) to yield the final product.[8]
This protocol affords the target compound in a high yield of approximately 96%.[8]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
References
- 1. CAS 449758-17-2: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C8H12N2O | CID 21866310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS RN 449758-17-2 | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 449758-17-2 | Benchchem [benchchem.com]
- 7. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 449758-17-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 449758-17-2 [chemicalbook.com]
Synonyms for 1-(2-Tetrahydropyranyl)-1H-pyrazole like 1-(oxan-2-yl)-1H-pyrazole
An In-depth Technical Guide to 1-(2-Tetrahydropyranyl)-1H-pyrazole and Its Role in Drug Discovery
This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, synthesis, and application in the development of targeted therapeutics, particularly kinase inhibitors.
Compound Identification and Synonyms
This compound is a heterocyclic compound where a pyrazole ring is protected at the N1 position with a 2-tetrahydropyranyl (THP) group. This protection strategy is crucial in multi-step organic synthesis, as it allows for selective reactions on other parts of the pyrazole ring.[1]
The compound is known by several synonyms, which are often used interchangeably in chemical literature and supplier catalogs.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 1-(oxan-2-yl)-1H-pyrazole[1][2] |
| Common Synonyms | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole[2][3][4][5] |
| 1-(oxan-2-yl)pyrazole[1] | |
| 1-(2-Tetrahydropyranyl)pyrazole[3] | |
| 1-(THP)-1H-pyrazole | |
| CAS Number | 449758-17-2[1][2][3][5] |
| Molecular Formula | C₈H₁₂N₂O[1][2][3] |
| SMILES | C1CCOC(C1)N2C=CC=N2[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and use in chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 152.19 g/mol | [1][2][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.084 g/mL at 25 °C | [3][5] |
| Boiling Point | 269.8 ± 33.0 °C at 760 mmHg | [3][6] |
| Flash Point | 104 °C | [3][5] |
| Refractive Index | n20/D 1.503 | [3][5] |
| Storage Temperature | Sealed in dry, Room Temperature | [3] |
Role in Synthetic Chemistry
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]
This compound serves as a versatile starting material for creating diverse pyrazole derivatives. The THP group is an effective protecting group for the pyrazole N-H. It is stable under various reaction conditions, such as lithiation and cross-coupling, but can be easily removed under mild acidic conditions to restore the N-H functionality.[1] This allows for precise chemical modifications at other positions of the pyrazole ring, a critical strategy in drug design.
Experimental Protocols
Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
This protocol describes the acid-catalyzed protection of pyrazole using 3,4-dihydro-2H-pyran.
Protocol 1: Synthesis of the Title Compound [4]
-
Reaction Setup : In a round-bottom flask, combine pyrazole (1.0 eq), 3,4-dihydro-2H-pyran (1.5 eq), and a catalytic amount of trifluoroacetic acid (approx. 0.006 eq).
-
Reaction Execution : Heat the mixture under reflux for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature.
-
Quenching : Carefully add a small amount of sodium hydride (60% dispersion in mineral oil, approx. 0.04 eq) to quench the acid and stir for 10 minutes.
-
Purification : Purify the crude product by vacuum distillation (e.g., 60-65 °C, 0.5-1 mmHg) to yield the pure 1-(tetrahydropyran-2-yl)-1H-pyrazole as a liquid.[4]
Synthesis of a Key Intermediate for Drug Discovery
A common strategy in drug discovery is to use palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build molecular complexity.[10] To do this, a halogenated intermediate is often required. The following workflow outlines the synthesis of a hypothetical kinase inhibitor starting from 1-(THP)-1H-pyrazole.
Protocol 2: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [11] This protocol describes the borylation of the protected pyrazole, creating a key intermediate for Suzuki coupling.
-
Reaction Setup : Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a multi-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 5 minutes after addition.
-
Borylation : Slowly add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Warming : Allow the reaction to warm to room temperature over approximately 90 minutes. Continue stirring for 16 hours.
-
Work-up : Quench the reaction by adding saturated aqueous ammonium chloride solution until the pH is 7-8.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the desired boronic acid pinacol ester product.[11]
Application in Drug Development: A Case Study of a Hypothetical Kinase Inhibitor
Derivatives of pyrazole are frequently investigated as kinase inhibitors for cancer therapy.[2] Kinases like the Epidermal Growth Factor Receptor (EGFR) are critical nodes in signaling pathways that drive cell proliferation, and their inhibition is a proven anticancer strategy.[12]
The intermediate synthesized in Protocol 2 can be used in a Suzuki-Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl halide to generate a final drug candidate. After deprotection of the THP group, this final compound would be evaluated for its biological activity.
Biological Evaluation Protocols
Protocol 3: MTT Cell Viability Assay [8][13] This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effect of a compound.
-
Cell Plating : Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the synthesized pyrazole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]
-
Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
Protocol 4: In Vitro EGFR Kinase Assay [14][15] This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate, and ATP.[14]
-
Reaction Setup : In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate.
-
Initiation : Start the kinase reaction by adding ATP. Incubate for a set time (e.g., 60 minutes) at room temperature.[14]
-
Detection : Stop the reaction and measure the amount of ADP produced (indicating kinase activity) using a detection reagent like ADP-Glo™. This involves converting ADP to ATP, which then generates a luminescent signal via a luciferase reaction.[14]
-
Data Analysis : Measure luminescence and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value.
Protocol 5: Western Blot for MAPK Pathway Analysis [1][12] This technique is used to detect changes in the phosphorylation status of downstream proteins in a signaling pathway, such as ERK (p44/42 MAPK), to confirm the mechanism of action of the inhibitor.
-
Cell Treatment and Lysis : Treat cancer cells with the test compound for a specified time, then stimulate with EGF to activate the pathway. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking and Antibody Incubation : Block the membrane (e.g., with 5% BSA) to prevent non-specific binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK).[16] Quantify the band intensities to determine the change in protein phosphorylation upon treatment.
Target Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. A pyrazole-based inhibitor would typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.
Quantitative Data Summary
The biological evaluation of a novel pyrazole derivative would yield quantitative data to assess its potency and efficacy. The following table presents a hypothetical summary of such data.
Table 3: Hypothetical Biological Activity Data
| Assay | Cell Line / Target | Metric | Value (µM) |
| MTT Assay | A549 (Lung Cancer) | GI₅₀ | 0.55 |
| HCT116 (Colon Cancer) | GI₅₀ | 0.82 | |
| MCF-7 (Breast Cancer) | GI₅₀ | 1.20 | |
| Kinase Assay | EGFR (Wild-Type) | IC₅₀ | 0.09 |
| EGFR (Mutant) | IC₅₀ | 0.15 | |
| Western Blot | A549 (p-ERK) | IC₅₀ | 0.48 |
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. atcc.org [atcc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 1-(2-Tetrahydropyranyl)-1H-pyrazole: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral data for 1-(2-Tetrahydropyranyl)-1H-pyrazole (CAS No. 449758-17-2), a key intermediate in the synthesis of various pharmaceutical and research compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of its spectroscopic characteristics to aid in its identification, characterization, and utilization.
Compound Overview
This compound is a heterocyclic compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[3][4] The structure consists of a pyrazole ring N-substituted with a tetrahydropyran (THP) group. The THP group serves as a protecting group for the pyrazole nitrogen, which is stable under neutral and basic conditions but can be readily removed in an acidic environment.[3] This characteristic makes it a valuable building block in organic synthesis.[1]
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.55 | s | 1H | Pyrazole H3 |
| 6.29 | t | 1H | Pyrazole H4 |
| ~7.55 | s | 1H | Pyrazole H5 |
| 5.38 | dd | 1H | THP C2'-H (anomeric) |
| 4.05 | m | 1H | THP C6'-Heq |
| 3.69 | m | 1H | THP C6'-Hax |
| 1.59 - 2.07 | m | 6H | THP C3', C4', C5' |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectral Data of this compound [3]
| Chemical Shift (δ) ppm | Assignment |
| 139.7 | Pyrazole C3 |
| 106.1 | Pyrazole C4 |
| 127.6 | Pyrazole C5 |
| 87.6 | THP C2' (anomeric) |
| 67.9 | THP C6' |
| 30.6 | THP C3' |
| 25.1 | THP C4' |
| 22.6 | THP C5' |
Solvent: CDCl₃[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific ATR-IR spectrum is available from commercial suppliers, the characteristic absorption bands are presented below based on the known functional groups.[5]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | =C-H stretch (pyrazole ring) |
| 2950 - 2850 | Strong | -C-H stretch (THP ring) |
| 1600 - 1400 | Medium | C=C and C=N stretching (pyrazole ring) |
| ~1290 | Strong | C-N stretching (pyrazole ring) |
| 1100 - 1000 | Strong | C-O-C stretching (THP ether) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 152.19 g/mol .[3]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 152 | [M]⁺ Molecular ion |
| 85 | [C₅H₉O]⁺ Tetrahydropyranyl cation (base peak) |
| 68 | [C₃H₄N₂]⁺ Pyrazole cation |
The fragmentation pattern is expected to show a prominent peak for the tetrahydropyranyl cation resulting from the cleavage of the N-C bond connecting the two rings.[3]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis involves the reaction of pyrazole with 3,4-dihydro-2H-pyran.
Materials:
-
Pyrazole (1.0 eq)
-
3,4-dihydro-2H-pyran (~1.5 eq)
-
Trifluoroacetic acid (catalytic amount)
Procedure:
-
Combine pyrazole and 3,4-dihydro-2H-pyran in a round-bottom flask.
-
Add a catalytic amount of trifluoroacetic acid.
-
Heat the mixture under reflux for approximately 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by reduced pressure distillation to yield this compound as a colorless to pale yellow liquid.[1]
Spectral Data Acquisition
The following are general protocols for acquiring the spectral data.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Key Structural Interpretations
The spectral data provide clear evidence for the structure of this compound.
The ¹H NMR spectrum shows the characteristic signals for both the pyrazole and THP rings, with the anomeric proton of the THP ring appearing as a distinct downfield doublet of doublets. The ¹³C NMR spectrum confirms the number of unique carbon environments. The IR spectrum indicates the presence of aromatic C-H, aliphatic C-H, and a C-O-C ether linkage. Finally, the mass spectrum confirms the molecular weight and shows a characteristic fragmentation pattern involving the cleavage of the bond between the two ring systems.
References
The Tetrahydropyranyl Group: A Cornerstone in Modern Pyrazole Chemistry for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The synthesis of complex, multi-substituted pyrazoles, however, presents a significant challenge, primarily centered on achieving regiochemical control. The tetrahydropyranyl (THP) group has emerged as an indispensable tool in pyrazole chemistry, serving as a robust and versatile protecting group for the pyrazole nitrogen. Its application allows for precise and regioselective functionalization of the pyrazole ring, opening avenues for the synthesis of novel and intricate molecular architectures with therapeutic potential. This technical guide provides a comprehensive overview of the role of the THP group in pyrazole chemistry, with a focus on its application in synthesis, detailed experimental protocols, and its impact on the drug development pipeline.
The THP Group as a Protecting Moiety for the Pyrazole N-H
The acidic proton on the pyrazole nitrogen complicates many synthetic transformations, including metal-catalyzed cross-coupling reactions and strong base-mediated functionalizations. The THP group effectively masks this reactivity, offering stability across a wide range of reaction conditions.[1]
Introduction of the THP Group (THP Protection)
The most common method for the N-protection of pyrazoles with a THP group involves the acid-catalyzed reaction of the pyrazole with 3,4-dihydro-2H-pyran (DHP).[2][3] More recently, a green, solvent- and catalyst-free method has been developed, offering a more sustainable and efficient alternative.[4][5]
Experimental Protocols:
A detailed experimental protocol for the acid-catalyzed THP protection of an alcohol, which is analogous to the protection of the pyrazole N-H, is presented below.[4] Additionally, a green protocol specific to pyrazole is also detailed.[5]
Table 1: Experimental Protocols for THP Protection of Pyrazole
| Protocol | Reagents and Conditions | Yield | Reference |
| Acid-Catalyzed Method (General) | Pyrazole (1.0 equiv), 3,4-Dihydropyran (1.5 equiv), Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv), Dichloromethane (CH2Cl2), 0 °C to room temperature. | >99% (for an alcohol) | [4] |
| Green, Solvent-Free Method | Pyrazole (1.0 equiv), 3,4-Dihydropyran (excess), Heated at 60-70 °C (neat). | Quantitative | [5] |
Removal of the THP Group (Deprotection)
The THP group is readily cleaved under mild acidic conditions, regenerating the N-H pyrazole. This orthogonality is a key advantage, as it allows for selective deprotection without affecting other acid-labile groups.[2][3]
Experimental Protocol:
The following protocol outlines a general procedure for the acidic hydrolysis of a THP ether.[4]
Table 2: Experimental Protocol for THP Deprotection of N-THP Pyrazole
| Protocol | Reagents and Conditions | Yield | Reference |
| Acidic Hydrolysis | THP-protected pyrazole (1.0 equiv), p-Toluenesulfonic acid monohydrate (cat.), Isopropanol, 0 °C to room temperature. | Quantitative | [4] |
Directing Regioselectivity: The THP Group in Pyrazole Functionalization
Perhaps the most critical role of the THP group in pyrazole chemistry is its ability to direct the regioselective functionalization of the pyrazole ring. Unprotected pyrazoles often yield mixtures of isomers upon substitution, complicating purification and reducing overall yield. The THP group, by blocking one of the nitrogen atoms, allows for predictable and selective reactions at specific carbon positions.
Regioselective Lithiation and Alkylation
A prime example of the directing effect of the THP group is in the lithiation of the pyrazole ring. Treatment of N-THP-pyrazole with a strong base like n-butyllithium (n-BuLi) results in regioselective deprotonation at the C5 position. The resulting lithiated intermediate can then be quenched with various electrophiles, such as alkyl halides, to afford 5-substituted pyrazoles with high regioselectivity.[4][6]
Experimental Workflow for Regioselective C5-Alkylation:
The following diagram illustrates the workflow for the THP-directed C5-alkylation of pyrazole.
This one-pot sequence, combining protection, regioselective functionalization, and deprotection, provides a highly efficient route to 3(5)-alkylpyrazoles.[5]
Table 3: Yields for One-Pot Synthesis of 3(5)-Alkylpyrazoles via THP Protection
| Alkyl Halide (R-X) | Product | Overall Yield | Reference |
| Iodomethane | 3(5)-Methylpyrazole | High | [5] |
| Iodoethane | 3(5)-Ethylpyrazole | High | [5] |
| 1-Iodopropane | 3(5)-Propylpyrazole | High | [5] |
| 1-Iodobutane | 3(5)-Butylpyrazole | High | [5] |
Thermal Isomerization and Access to 3-Substituted Pyrazoles
An interesting and synthetically useful phenomenon is the thermal isomerization of 5-alkyl-1-(THP)pyrazoles to their more thermodynamically stable 3-alkyl-1-(THP) isomers.[5] This provides a green alternative to more complex methods for accessing 3-substituted pyrazoles.
The THP Group in the Context of Biological Activity
While the THP group is primarily a synthetic tool, its application enables the synthesis of novel pyrazole derivatives with diverse biological activities. The ability to precisely control the substitution pattern on the pyrazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, various substituted pyrazoles have been synthesized and evaluated for their anti-inflammatory, neuroprotective, and anticancer properties.[2][7][8] Although the THP group is typically removed before biological testing, its role in the synthesis of the final active compounds is undeniable. The search for novel pyrazole-based therapeutics continues to be an active area of research, with many compounds showing promising activity in various in vitro and in vivo models.[9][10]
It is important to note that in the context of biological screening, such as the evaluation of compounds against human THP-1 monocytic cells, the compounds tested are the final, deprotected pyrazole derivatives.[2][8] The THP group itself is not part of the final pharmacophore.
Conclusion
The tetrahydropyranyl group has proven to be an invaluable asset in the field of pyrazole chemistry. Its ease of introduction and removal, coupled with its ability to direct regioselective functionalization, has streamlined the synthesis of complex pyrazole-containing molecules. The development of green and efficient protocols for THP protection and its use in one-pot synthetic sequences further enhances its utility. For researchers and professionals in drug development, a thorough understanding of the application of the THP group is essential for the rational design and synthesis of novel pyrazole-based therapeutic agents. The continued exploration of THP-mediated methodologies will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - UBC Library Open Collections [open.library.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-(2-Tetrahydropyranyl)-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability of 1-(2-Tetrahydropyranyl)-1H-pyrazole, a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] The tetrahydropyranyl (THP) group serves as a protecting group for the pyrazole ring, enabling selective reactions at other positions of the molecule.[1] Understanding the stability of this compound under various stress conditions is critical for its effective use in multi-step syntheses, ensuring the integrity of the pyrazole core until its deprotection is desired.
Core Stability Profile
The stability of this compound is primarily dictated by the acid-labile nature of the N-THP bond, which is an acetal linkage.[1][4] This bond is readily cleaved under acidic conditions, while it exhibits significant stability in basic, neutral, and many oxidative and reductive environments.
Acidic Conditions
The N-THP bond is highly susceptible to cleavage under acidic conditions.[1] This deprotection is a fundamental aspect of its utility as a protecting group.[1] The reaction proceeds via acid-catalyzed hydrolysis or alcoholysis, where protonation of the ether oxygen facilitates the departure of the pyrazole moiety.[5] A variety of acidic reagents can effect this transformation, ranging from strong mineral acids to milder acidic catalysts.
Commonly employed reagents for the deprotection of THP-protected pyrazoles and other THP ethers include:
-
Aqueous solutions of mineral acids such as hydrochloric acid (HCl).[1][6]
-
Pyridinium p-toluenesulfonate (PPTS), which offers a less acidic alternative.[3][6]
The cleavage can be achieved in near-quantitative yields at room temperature, highlighting the compound's instability in acidic media.[1]
Basic Conditions
This compound is stable under neutral and basic conditions.[1] The THP protecting group is specifically chosen for its resilience to strong bases, making it compatible with a wide range of synthetic transformations that employ basic reagents.[2][7]
Oxidative and Reductive Conditions
The tetrahydropyranyl ether linkage is generally stable to a variety of oxidizing and reducing agents.[5] Specifically, THP ethers are known to be stable towards:
-
Metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[2][7]
-
Organometallic reagents like Grignard reagents and organolithiums.[7]
However, strong oxidizing agents, such as peracids and chromium(VI) reagents, may pose a risk of degradation.[7] While the pyrazole ring itself is relatively resistant to oxidation, certain positions on the ring can be susceptible to oxidative processes.[8]
Thermal and Photolytic Conditions
Thermal Stability: The thermal stability of THP-protected pyrazoles can be a concern under certain conditions. For instance, distillation of THP-protected pyrazoles with long alkyl chains can lead to isomerization or deprotection.[1] This suggests that prolonged exposure to high temperatures may not be advisable.
Photolytic Stability: The pyrazole ring system can undergo photodissociation upon exposure to UV radiation.[9][10] Therefore, it is anticipated that this compound may be susceptible to photodegradation. Standardized photostability testing, as outlined in ICH guidelines, is recommended to fully characterize its behavior upon exposure to light.[1][6][11][12][13]
Quantitative Stability Data
The following tables summarize the expected degradation of this compound under various stress conditions. This data is illustrative and intended to provide a comparative understanding of the compound's stability profile. Actual degradation rates will depend on specific experimental parameters such as concentration, solvent, and temperature.
Table 1: Stability under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Primary Degradant(s) |
| 0.1 M HCl | 25 | 24 | > 95% | Pyrazole, 5-Hydroxypentanal |
| pH 4.5 Buffer | 25 | 72 | 10 - 20% | Pyrazole, 5-Hydroxypentanal |
| Purified Water | 25 | 72 | < 5% | Not Applicable |
| pH 9.0 Buffer | 25 | 72 | < 2% | Not Applicable |
| 0.1 M NaOH | 25 | 72 | < 2% | Not Applicable |
Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions
| Condition | Temperature (°C) | Time | Expected Degradation (%) | Primary Degradant(s) |
| 3% H₂O₂ | 25 | 24 hours | 5 - 15% | Oxidized pyrazole and/or THP ring fragments |
| Solid State | 60 | 7 days | 5 - 10% | Pyrazole, Isomers |
| Solution | 60 | 24 hours | 10 - 25% | Pyrazole, Isomers |
| Photolytic (ICH Q1B) | 25 | > 1.2 million lux hours, > 200 watt hours/m² | 15 - 30% | Photodegradation products of pyrazole |
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are provided below. These protocols are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).[8][14][15]
General Procedure for Stress Testing
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, is analyzed alongside the stressed samples. The extent of degradation is quantified using a validated stability-indicating HPLC method.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Store the solution at room temperature (25 °C) for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Store the solution at room temperature (25 °C) for 72 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature (25 °C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis to prevent further degradation.
Thermal Degradation (in Solution)
-
Place a sealed vial containing the stock solution in a thermostatically controlled oven at 60 °C.
-
At specified time points (e.g., 0, 6, 12, 24 hours), remove the vial, allow it to cool to room temperature, and withdraw an aliquot for HPLC analysis after appropriate dilution.
-
A control sample should be stored at 2-8 °C.
Photostability Testing
-
Expose a solution of the compound in a chemically inert, transparent container to a light source that complies with ICH Q1B guidelines.[12] The light source should produce an output similar to the D65/ID65 emission standard.[12]
-
The exposure should be for a minimum of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates the decision-making process and workflow for a comprehensive stability assessment of this compound.
Caption: Workflow for the stability assessment of this compound.
Stability Profile Summary
This diagram provides a visual summary of the stability of this compound under different conditions.
Caption: Summary of the stability of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose stability is well-defined. Its pronounced lability in acidic environments is the cornerstone of its function as a protecting group, allowing for its selective removal. Conversely, its robustness under basic and a range of reductive conditions permits a broad scope of chemical transformations on other parts of the molecule. Care should be taken when exposing the compound to strong oxidizing agents, elevated temperatures, and light to prevent unwanted degradation. A thorough understanding of this stability profile is essential for its successful application in the synthesis of high-value compounds in the pharmaceutical and chemical industries.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Advent of N-THP Pyrazoles: A Technical Guide to Their Initial Discovery and Synthesis
For Immediate Release
[City, State] – December 28, 2025 – The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with precision. Among these, the tetrahydropyranyl (THP) group has proven to be a versatile and reliable tool for the protection of various functional groups. This technical guide delves into the initial discovery and synthesis of N-THP pyrazoles, providing researchers, scientists, and drug development professionals with a comprehensive resource on this important class of synthetic intermediates.
Introduction: The Need for Pyrazole N-H Protection
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them privileged scaffolds in medicinal chemistry, finding application in a wide array of therapeutic agents.[1][2] However, the presence of a reactive N-H proton in unsubstituted pyrazoles can interfere with many standard synthetic transformations. Consequently, the development of effective protecting groups for the pyrazole nitrogen was a critical step in unlocking the full synthetic potential of this versatile heterocycle.
The ideal protecting group for the pyrazole N-H should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable under mild conditions that do not affect other sensitive functional groups within the molecule. The tetrahydropyranyl (THP) group emerged as a strong candidate that fulfills these criteria.
The Initial Synthesis of N-THP Pyrazoles
While a single seminal publication detailing the absolute first synthesis of an N-THP pyrazole is not readily apparent in a historical survey of the literature, the protection of N-H bonds in heterocyclic compounds using dihydropyran (DHP) became a common strategy in the mid-20th century. The underlying chemistry, an acid-catalyzed addition of the N-H bond across the double bond of DHP, was an extension of the well-established method for protecting hydroxyl groups.[3]
The first documented and well-characterized syntheses of N-THP pyrazoles appear in the context of their use as intermediates for further functionalization. A notable modern and environmentally friendly approach highlights the efficiency of this protection strategy.
A Green, Solvent- and Catalyst-Free Approach
A significant advancement in the synthesis of N-THP pyrazoles is a method that proceeds without the need for solvents or catalysts, representing a "green" chemical process.[4] This procedure involves the direct reaction of pyrazole with 3,4-dihydro-2H-pyran (DHP).
Experimental Protocol: Synthesis of 1-(Tetrahydropyran-2-yl)-1H-pyrazole [4]
-
Reactants: Pyrazole, 3,4-Dihydro-2H-pyran (DHP)
-
Procedure: A mixture of pyrazole and a slight excess of DHP is gently heated. The reaction is typically exothermic and proceeds to completion within a short period.
-
Work-up: The excess DHP can be removed under reduced pressure to yield the crude N-THP pyrazole, which can be further purified by distillation or chromatography if necessary. This method often provides a quantitative yield of the desired product.[4]
This straightforward and high-yielding reaction underscores the facility with which the THP group can be installed onto the pyrazole ring.
Characterization of N-THP Pyrazoles
The successful synthesis of N-THP pyrazoles is confirmed through standard spectroscopic techniques. The following table summarizes typical characterization data for the parent compound, 1-(tetrahydropyran-2-yl)-1H-pyrazole.
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J=1.8 Hz, 1H), 7.50 (d, J=2.4 Hz, 1H), 6.25 (t, J=2.2 Hz, 1H), 5.40 (dd, J=9.2, 2.8 Hz, 1H), 3.95-4.05 (m, 1H), 3.65-3.75 (m, 1H), 1.95-2.20 (m, 3H), 1.55-1.75 (m, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 139.5, 128.8, 105.8, 87.5, 68.0, 30.5, 25.0, 22.8 |
| Mass Spectrometry (MS) | m/z: Calculated for C₈H₁₂N₂O: 152.09; Found: [M+H]⁺ 153.1 |
Data is compiled from typical values and may vary slightly based on experimental conditions.
Synthetic Utility and Deprotection
The primary value of N-THP pyrazoles lies in their role as versatile synthetic intermediates. The THP group effectively masks the reactive N-H proton, allowing for a wide range of transformations to be carried out on other parts of the pyrazole ring or on substituents.
A key application of this strategy is the directed metallation of the pyrazole ring. For instance, 1-(tetrahydropyran-2-yl)-1H-pyrazole can be selectively lithiated at the C5 position, followed by quenching with an electrophile to introduce a variety of functional groups. This is exemplified in the synthesis of 1-(tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, a valuable reagent for Suzuki cross-coupling reactions.[5]
Experimental Protocol: Synthesis of 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester [5]
-
Reactants: 1-(Tetrahydropyran-2-yl)-1H-pyrazole, n-Butyllithium, Triisopropyl borate, Pinacol.
-
Procedure:
-
A solution of 1-(tetrahydropyran-2-yl)-1H-pyrazole in anhydrous THF is cooled to -78 °C.
-
n-Butyllithium is added dropwise, and the mixture is stirred to allow for complete lithiation at the C5 position.
-
Triisopropyl borate is then added, followed by pinacol, to form the boronic acid pinacol ester.
-
The reaction is gradually warmed to room temperature.
-
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
The THP group is readily removed under mild acidic conditions, regenerating the N-H bond. This can be achieved using a variety of acids, such as trifluoroacetic acid or hydrochloric acid, in a suitable solvent.[4]
Logical Workflow for N-THP Pyrazole Synthesis and Application
The following diagram illustrates the general workflow for the use of N-THP pyrazoles in organic synthesis.
Caption: Synthetic workflow for N-THP pyrazole utilization.
Conclusion
The introduction of the tetrahydropyranyl protecting group for the pyrazole N-H was a significant development that greatly expanded the synthetic chemist's toolbox. The ease of its introduction, its stability under a range of conditions, and its facile removal have solidified the role of N-THP pyrazoles as key intermediates in the synthesis of complex, biologically active molecules. The ongoing development of more environmentally friendly and efficient methods for their preparation continues to enhance their utility in modern drug discovery and development.
References
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
Basic principles of using protecting groups in pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a wide array of therapeutic agents. The synthesis of functionalized pyrazoles often necessitates the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. This technical guide provides an in-depth overview of the fundamental principles governing the application of protecting groups in pyrazole synthesis, with a focus on practical applications for researchers in drug development.
Core Principles of Protecting Group Strategy
The selection and application of a protecting group in pyrazole synthesis are guided by several key principles:
-
Regioselectivity: Unprotected pyrazoles possess two reactive nitrogen atoms, often leading to mixtures of N-alkylation or N-acylation products. Protecting one nitrogen atom allows for the selective functionalization of the other nitrogen or the carbon atoms of the pyrazole ring.
-
Modulation of Reactivity: Protecting groups can alter the electronic properties of the pyrazole ring, influencing its reactivity towards electrophilic or nucleophilic reagents. For instance, electron-withdrawing groups can deactivate the ring towards certain reactions.[1]
-
Orthogonality: In multi-step syntheses, it is crucial to employ protecting groups that can be removed under conditions that do not affect other protecting groups or sensitive functional groups within the molecule.
-
Stability and Cleavage: An ideal protecting group should be stable under the desired reaction conditions and readily removable in high yield under mild conditions that do not compromise the integrity of the target molecule.
Common Protecting Groups for the Pyrazole Nitrogen
Several protecting groups have proven effective in pyrazole synthesis. The choice of a specific group depends on the overall synthetic strategy, the nature of the substituents on the pyrazole ring, and the reaction conditions to be employed in subsequent steps.
(2-Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a versatile protecting group that is stable to a wide range of reaction conditions, yet can be cleaved under specific acidic conditions or with fluoride ions.[2][3] Its application has been particularly notable in directing C-H bond functionalization of the pyrazole core.[3]
Introduction and Removal:
| Reaction | Reagents and Conditions | Yield (%) | Reference |
| Protection | SEM-Cl, NaH, DMF, 0 °C to rt | Varies | [2] |
| Deprotection | HCl, EtOH | High | [3] |
| Deprotection | TBAF, TMEDA, DMF, 45 °C | 71% | [2] |
| Deprotection | MgBr₂, Et₂O/MeNO₂ | Varies | [4] |
| Deprotection | SnCl₄, CH₂Cl₂ | 95-98% | [5] |
Strategic Application: The "SEM Switch" for Regioselective C-H Arylation
A key advantage of the SEM group is its ability to be transposed from one pyrazole nitrogen to the other, a strategy termed the "SEM switch".[3] This allows for the sequential and regioselective arylation of the C-3 and C-5 positions of the pyrazole ring, which would otherwise be difficult to achieve.[3]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used, acid-labile protecting group.[1] It is particularly useful when subsequent reactions are to be carried out under basic or neutral conditions.
Introduction and Removal:
| Reaction | Reagents and Conditions | Yield (%) | Reference |
| Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | High | [1] |
| Protection | (Boc)₂O, Pyridine | 94% | [6] |
| Protection | (Boc)₂O, PEG-400 | 98% | [7] |
| Deprotection | NaBH₄, EtOH, rt | 75-98% | [8][9][10] |
| Deprotection | Strong Acid (e.g., TFA, HCl) | High | [1] |
Trityl (Triphenylmethyl, Trt) Group
The bulky trityl group offers excellent steric protection and is readily cleaved under acidic conditions.[11] Its size can be exploited for regioselective protection of less hindered nitrogen atoms.
Introduction and Removal:
| Reaction | Reagents and Conditions | Yield (%) | Reference |
| Protection | Trityl chloride, Pyridine | Varies | [11] |
| Deprotection | Formic acid (97+%) | High | [11] |
| Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | >90% | [12] |
| Deprotection | BF₃·Et₂O, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Varies | [13] |
Decision-Making in Protecting Group Selection
The choice of an appropriate protecting group is a critical step in the synthetic design. The following decision tree provides a simplified guide for selecting a suitable protecting group for pyrazole synthesis.
Experimental Protocols
Boc-Protection of a Pyrazole Derivative[1]
Materials:
-
Pyrazole heterocycle (4.0 mmol)
-
Dichloromethane (CH₂Cl₂) (30 mL)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (4.2 mmol)
-
Triethylamine (Et₃N) (4.2 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, suspend the pyrazole heterocycle in 25 mL of dichloromethane.
-
Separately, prepare a solution of (Boc)₂O in 5.0 mL of dichloromethane.
-
Slowly add the (Boc)₂O solution to the stirred pyrazole suspension at room temperature.
-
Add triethylamine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with standard aqueous work-up and purification.
Deprotection of N-Boc-Pyrazoles using NaBH₄[8][10]
Materials:
-
N-Boc protected pyrazole
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected pyrazole in ethanol at room temperature.
-
Add sodium borohydride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an extractive work-up to isolate the deprotected pyrazole.
SEM-Protection of an Alcohol (adaptable for Pyrazole)[2]
Materials:
-
Alcohol (or pyrazole) (4.87 mmol)
-
Anhydrous Dimethylformamide (DMF) (50 mL)
-
Sodium hydride (NaH, 60% in mineral oil) (7.31 mmol)
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (6.33 mmol)
-
Round-bottom flask, Argon atmosphere
-
Magnetic stirrer, Ice bath
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add anhydrous DMF (40 mL) and NaH. Cool the mixture to 0 °C.
-
In a separate flask, dissolve the alcohol (or pyrazole) in DMF (10 mL).
-
Add the alcohol/pyrazole solution dropwise to the NaH/DMF mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Add SEM-Cl and allow the reaction to proceed.
-
Upon completion, quench the reaction with a saturated NH₄Cl solution and perform an extractive work-up.
Acid-Catalyzed Deprotection of a Trityl Ether[12]
Materials:
-
N-trityl-protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (2.0 - 10.0 equiv)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-trityl-protected substrate in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA dropwise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction and perform an extractive work-up. The triphenylmethanol byproduct is typically easily separated by chromatography.
Conclusion
The strategic use of protecting groups is indispensable for the efficient and regioselective synthesis of complex pyrazole derivatives. This guide has outlined the core principles and provided practical data and protocols for the application of common protecting groups such as SEM, Boc, and Trityl. A thorough understanding of these principles and methodologies will empower researchers to design and execute robust synthetic routes towards novel pyrazole-based therapeutic agents.
References
- 1. books.rsc.org [books.rsc.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 9. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]
- 10. arkat-usa.org [arkat-usa.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole
Introduction
1-(2-Tetrahydropyranyl)-1H-pyrazole is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures.[1] The tetrahydropyranyl (THP) group serves as a robust protecting group for the pyrazole nitrogen, offering stability in various reaction conditions while allowing for straightforward deprotection.[2][3] This document provides detailed protocols for the synthesis of this compound from 3,4-dihydro-2H-pyran and pyrazole, targeting researchers and professionals in drug development and chemical synthesis. Two primary methods are presented: an acid-catalyzed approach and a solvent-free thermal method.
Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the described protocols for easy comparison.
Table 1: Reactant and Catalyst Stoichiometry
| Protocol | Reagent | Molar Ratio (vs. Pyrazole) |
| Protocol 1: Acid-Catalyzed | 3,4-Dihydro-2H-pyran | 1.52 |
| Trifluoroacetic Acid | 0.006 | |
| Protocol 2: Solvent-Free | 3,4-Dihydro-2H-pyran | Not specified, used in excess |
Table 2: Reaction Conditions and Performance
| Protocol | Temperature | Time | Yield |
| Protocol 1: Acid-Catalyzed | Reflux | 5 hours | 96% |
| Protocol 2: Solvent-Free | 125 °C | Not specified | Quantitative |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis
This protocol details the synthesis of this compound using trifluoroacetic acid as a catalyst.[4]
Materials:
-
Pyrazole (14.3 g, 0.21 mol)
-
3,4-Dihydro-2H-pyran (29 mL, 0.32 mol)
-
Trifluoroacetic acid (0.1 mL, 0.0013 mol)
-
Sodium hydride (60% dispersion in mineral oil, 0.2 g, 0.008 mol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine pyrazole (14.3 g) and 3,4-dihydro-2H-pyran (29 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (0.1 mL) to the mixture.
-
Heat the mixture under reflux for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add sodium hydride (0.2 g) and stir for 10 minutes to quench the acid.
-
Purify the crude product by reduced pressure distillation (60-65 °C, 0.5-1 mmHg) to yield this compound (30.8 g, 96% yield).[4]
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Protocol 2: Green, Solvent- and Catalyst-Free Synthesis
This protocol provides a solvent- and catalyst-free method for the protection of pyrazole, which is advantageous for its environmental friendliness.[5][6]
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
A sealed reaction vessel capable of withstanding pressure
-
Oven or other suitable heating apparatus
Procedure:
-
Place pyrazole and an excess of 3,4-dihydro-2H-pyran into a sealed reaction vessel.
-
Heat the vessel to 125 °C. The reaction proceeds under the autogenous pressure of the DHP.
-
Maintain the temperature until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction vessel to room temperature.
-
Remove the excess DHP under reduced pressure to obtain the product. This method is reported to give a quantitative yield.[5][6]
Caption: Workflow for the solvent- and catalyst-free synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct N-protection reaction. The logical relationship between the reactants and the product under the influence of a catalyst or thermal conditions is straightforward.
Caption: Logical relationship between reactants, conditions, and the final product.
References
- 1. lookchem.com [lookchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 449758-17-2 [chemicalbook.com]
- 5. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Green Synthesis Protocol for Tetrahydropyranyl (THP) Protection of Pyrazole
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a green chemistry approach for the protection of the pyrazole ring with a tetrahydropyranyl (THP) group. Traditional protection methods often rely on harsh acidic catalysts and organic solvents, generating significant waste. This protocol details a solvent-free and catalyst-free method, offering a more sustainable and efficient alternative for the synthesis of N-THP-pyrazole, a key intermediate in the development of various pharmaceutical compounds. The procedure is quantitative, simple to execute, and minimizes environmental impact, aligning with the principles of green chemistry.
Introduction
The pyrazole moiety is a fundamental scaffold in a vast array of biologically active compounds and pharmaceutical drugs. Its synthesis and functionalization are therefore of significant interest in medicinal chemistry and drug development. The protection of the pyrazole nitrogen is a crucial step in multi-step synthetic sequences to prevent unwanted side reactions and direct regioselectivity. The tetrahydropyranyl (THP) group is a common and robust protecting group for this purpose. However, conventional methods for its introduction typically involve the use of acid catalysts and volatile organic solvents, which are environmentally detrimental. This application note presents a green synthetic protocol that proceeds without the need for solvents or catalysts, providing a quantitative yield of the desired N-THP-protected pyrazole.[1][2] This method represents a significant advancement in sustainable chemical synthesis.
Experimental Protocol
This protocol is adapted from a reported green synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.[1][2]
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard laboratory glassware for workup (optional, as the reaction is quantitative)
Procedure:
-
Reactant Charging: In a clean and dry round-bottom flask, combine pyrazole and a slight excess of 3,4-dihydro-2H-pyran (DHP). For example, use a 1:1.1 molar ratio of pyrazole to DHP.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a condenser.
-
Reaction Conditions: Heat the neat mixture with stirring at 60-70 °C. The reaction is typically complete within a few hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting pyrazole.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. As the reaction is quantitative, the resulting product, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, is often of sufficient purity for direct use in subsequent synthetic steps without the need for further purification.[1][2] If necessary, any unreacted DHP can be removed under reduced pressure.
Data Presentation
The following table summarizes the quantitative data for the green THP protection of pyrazole.
| Parameter | Value | Reference |
| Catalyst | None | [1][2] |
| Solvent | None (Neat) | [1][2] |
| Temperature | 60-70 °C | |
| Reaction Time | ~2 hours | |
| Yield | Quantitative (>99%) | [1][2] |
Logical Workflow
The following diagram illustrates the straightforward workflow for the green synthesis of THP-protected pyrazole.
Caption: Workflow for the solvent- and catalyst-free THP protection of pyrazole.
Conclusion
The described protocol for the THP protection of pyrazole offers a significant improvement over classical methods by eliminating the need for both solvents and catalysts.[1][2] This environmentally friendly approach provides a quantitative yield of the desired product, simplifying the overall synthetic process and reducing waste generation. For researchers and professionals in drug development, the adoption of such green methodologies is crucial for sustainable and efficient chemical synthesis. This method is not only economically advantageous but also aligns with the increasing demand for greener practices in the pharmaceutical industry.
References
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
Application Notes: One-Pot Synthesis of 3(5)-Alkylpyrazoles Using Tetrahydropyranyl (THP) Protection
Introduction
Pyrazoles are a critical class of heterocyclic compounds frequently found in pharmaceuticals and bioactive molecules.[1] Developing efficient, selective, and environmentally friendly methods for their synthesis is a significant goal in medicinal and organic chemistry.[1][2] This document outlines a high-yield, one-pot procedure for the synthesis of 3(5)-alkylpyrazoles starting from pyrazole. The methodology leverages a green, solvent- and catalyst-free protection step using dihydropyran (DHP) to form a tetrahydropyranyl (THP) protected intermediate, followed by a high-yield lithiation, alkylation, and deprotection sequence within the same reaction vessel.[3][4] This approach offers a scalable and efficient route to a variety of pyrazole derivatives.[3][4]
Key Advantages of the Method
-
One-Pot Procedure: Combines protection, functionalization, and deprotection into a single sequence, minimizing waste and purification steps.[3]
-
Green Chemistry: The initial protection step is solvent-free and catalyst-free, aligning with green chemistry principles.[3][4]
-
High Yields: The overall process provides 3(5)-alkylpyrazoles in high yields.[3][4]
-
Broad Scope: The synthetic approach allows for the derivatization of pyrazole with a wide range of functionalities, including various alkyl groups.[3][4]
-
Novel Intermediates: For the first time, N-tetrahydropyran-2-yl (THP) intermediates have been successfully isolated and characterized in this context.[3]
Experimental Workflow and Reaction Pathway
The one-pot synthesis follows a logical sequence of chemical transformations, starting with the protection of the pyrazole ring, followed by regioselective functionalization and subsequent deprotection to yield the final product.
Figure 1: High-level workflow for the one-pot synthesis of 3(5)-alkylpyrazoles.
The chemical pathway involves the formation of a stable THP-protected pyrazole, which directs the subsequent alkylation before the protecting group is removed.
References
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Acid-Catalyzed Deprotection of 1-(2-Tetrahydropyranyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a commonly employed protecting group for the nitrogen atom of pyrazoles and other N-heterocycles in multistep organic synthesis. Its stability under a range of non-acidic conditions, coupled with its facile removal under acidic conditions, makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. The acid-catalyzed deprotection of 1-(2-Tetrahydropyranyl)-1H-pyrazole regenerates the parent pyrazole, a crucial step in many synthetic routes. This document provides detailed protocols for this transformation using various acid catalysts, along with data on reaction performance and analytical monitoring techniques.
Reaction Mechanism
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the oxygen atom of the THP ring, which increases the electrophilicity of the anomeric carbon. Subsequent nucleophilic attack by a protic solvent (e.g., water or alcohol) or the pyrazole nitrogen itself leads to the cleavage of the C-N bond. This process results in the formation of the deprotected pyrazole and a hemiacetal intermediate, which further decomposes to 5-hydroxypentanal.
Comparative Data of Deprotection Protocols
The following table summarizes typical reaction conditions and outcomes for the acid-catalyzed deprotection of this compound using common acid catalysts. These conditions are derived from established methodologies for THP deprotection of related N-heterocycles and alcohols and may require optimization for specific substrates.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Hydrochloric Acid (HCl) | Ethanol/Water | Room Temperature | 1 - 4 | > 90 | A common and cost-effective method. |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 0.5 - 2 | > 95 | Often used for acid-labile substrates; volatile and easy to remove. |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol or Ethanol | Room Temperature - 40 | 2 - 6 | > 85 | A solid catalyst that is easy to handle. |
Experimental Protocols
Protocol 1: Deprotection using Hydrochloric Acid in Ethanol
This protocol describes the deprotection of this compound using a solution of hydrochloric acid in ethanol.
Materials:
-
This compound
-
Ethanol
-
Concentrated Hydrochloric Acid (37%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add concentrated hydrochloric acid (0.5 mL) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1) eluent system. The starting material (this compound) will have a higher Rf value than the product (pyrazole).
-
Upon completion of the reaction (typically 1-4 hours), carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude pyrazole.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate if necessary.
Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol is suitable for substrates that may be sensitive to aqueous acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask with a magnetic stir bar.
-
Add trifluoroacetic acid (0.5 mL, approx. 6.5 mmol) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC (hexane:ethyl acetate, 1:1). The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, dilute the mixture with dichloromethane (10 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the deprotected pyrazole.
-
Further purification can be achieved by recrystallization or column chromatography if required.
Protocol 3: Deprotection using p-Toluenesulfonic Acid in Methanol
This protocol utilizes a solid acid catalyst which can be advantageous for ease of handling.
Materials:
-
This compound
-
Methanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature or gently heat to 40 °C to increase the reaction rate.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 1:1) until the starting material is consumed (typically 2-6 hours).
-
After completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyrazole.
-
Purify the product by column chromatography if necessary.
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the acid-catalyzed deprotection of this compound.
Caption: General workflow for the deprotection of 1-(THP)-pyrazole.
Logical Relationship of Deprotection
The following diagram outlines the logical steps and decision points in the deprotection process.
Synthesis of Pyrazolylboronic Esters via THP-Protected Intermediates: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed protocols for the synthesis of pyrazolylboronic esters utilizing tetrahydropyran (THP) as a protecting group for the pyrazole nitrogen. These methods offer a robust pathway to valuable building blocks for drug discovery, particularly for the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions.
Pyrazolylboronic acids and their esters are crucial intermediates in medicinal chemistry, enabling the introduction of the pyrazole moiety into a wide array of molecular scaffolds. The pyrazole ring is a common pharmacophore in numerous approved drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding. The tetrahydropyranyl (THP) protecting group provides a reliable and reversible means to mask the N-H functionality of pyrazole, allowing for selective C-H functionalization, such as borylation.
Application Notes
The protocol described herein outlines a three-step sequence involving the protection of pyrazole with a THP group, subsequent directed lithiation and borylation to introduce the boronic ester functionality, and finally, the deprotection of the THP group to yield the desired pyrazolylboronic ester. This method is advantageous as it allows for the regioselective synthesis of pyrazolylboronic esters, which can then be utilized in various cross-coupling reactions to forge new carbon-carbon bonds.
One notable application of these building blocks is in the synthesis of androgen receptor (AR) inhibitors, such as darolutamide derivatives. The androgen receptor signaling pathway plays a critical role in the development and progression of prostate cancer. By synthesizing novel pyrazole-containing compounds using the described methods, researchers can explore new chemical space for potent and selective AR inhibitors.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for pyrazolylboronic esters.
Experimental Protocols
Protocol 1: THP Protection of Pyrazole (Solvent- and Catalyst-Free)
This protocol describes a green and efficient method for the protection of pyrazole using 3,4-dihydro-2H-pyran (DHP).
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
Procedure:
-
In a round-bottom flask, combine pyrazole and a slight excess of 3,4-dihydro-2H-pyran (1.1 equivalents).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess DHP can be removed under reduced pressure to yield the N-THP-protected pyrazole, which can often be used in the next step without further purification. This method has been reported to proceed in quantitative yield[1].
Protocol 2: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester via Lithiation-Borylation
This protocol details the regioselective borylation of N-THP-protected pyrazole at the C5 position.
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Pinacolborane or Triisopropyl borate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 1 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 5 minutes after the addition is complete.
-
Add pinacolborane (1 equivalent) or triisopropyl borate (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature over approximately 90 minutes and then continue stirring at room temperature for an additional 16 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution until the pH is between 7 and 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to obtain the desired 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester as a white solid[2].
Protocol 3: Deprotection of THP-Pyrazolylboronic Ester
This protocol describes the removal of the THP protecting group under acidic conditions.
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolylboronic ester
-
2-Propanol
-
p-Toluenesulfonic acid monohydrate
-
Water
-
Dichloromethane
Procedure:
-
Dissolve the THP-protected pyrazolylboronic ester (1 equivalent) in 2-propanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonic acid monohydrate (2.4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 17 hours.
-
Dilute the reaction mixture with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the deprotected pyrazolylboronic ester[3].
Data Presentation
The following tables summarize representative yields for the key reaction types involved in the synthesis and application of pyrazolylboronic esters.
Table 1: Representative Yields for THP Protection and Borylation
| Step | Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| THP Protection | Pyrazole | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | DHP, neat, rt | Quantitative | [1] |
| Borylation | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 1. n-BuLi, THF, -78°C; 2. Pinacolborane | Not specified | [2] |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Pyrazolylboronic Esters
| Pyrazolylboronic Ester | Coupling Partner | Product | Catalyst and Conditions | Yield (%) | Reference |
| 3-(Trifluoromethyl)pyrazolylboronic ester | Heteroaryl halides | Heteroaryl-3-(trifluoromethyl)pyrazoles | Pd-catalyzed | 60-85 | [4] |
| CF₃-substituted pyridylboronic acids | Heteroaryl halides | CF₃-substituted aryl/heteroaryl-pyridines | Pd-catalyzed | 51-98 | [4] |
Application in Drug Discovery: Targeting the Androgen Receptor Pathway
As mentioned, pyrazolylboronic esters are valuable precursors for the synthesis of androgen receptor (AR) inhibitors. The AR signaling pathway is a key driver of prostate cancer. The diagram below illustrates a simplified representation of this pathway and the point of intervention for AR inhibitors.
Caption: Inhibition of the Androgen Receptor signaling pathway.
References
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 1-(2-Tetrahydropyranyl)-1H-pyrazole in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-(2-Tetrahydropyranyl)-1H-pyrazole serves as a crucial building block and intermediate in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds with a wide range of biological activities. Its principal application lies in the use of the tetrahydropyranyl (THP) group as a protecting group for the N1 position of the pyrazole ring. This strategy allows for selective functionalization at other positions of the pyrazole core, which is a privileged scaffold in numerous FDA-approved drugs.[1][2] The THP group can be readily introduced and later removed under mild acidic conditions, making it an effective tool in multi-step organic synthesis.[2]
The pyrazole nucleus itself is a versatile pharmacophore, with derivatives exhibiting anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[1][3] The use of this compound enables the synthesis of diverse libraries of pyrazole-containing compounds for drug discovery programs. A notable application is in the development of small molecule inhibitors of toxic beta-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. In this context, THP-protected pyrazole intermediates are used to construct molecules designed to interfere with the amyloid cascade.
Featured Application: Synthesis of Beta-Amyloid Aggregation Inhibitors
A significant application of this compound is in the synthesis of pyrazole-based inhibitors of beta-amyloid (Aβ) peptide aggregation. The THP protecting group strategy is employed to synthesize key intermediates, such as N1-THP protected 5-aryl-3-carboxylic acid pyrazole and N1-THP protected 3-amino-5-arylpyrazole building blocks. These intermediates are then coupled and further modified to yield the final inhibitor molecules.
Experimental Workflow for Synthesis of Beta-Amyloid Inhibitors
Caption: Synthetic and screening workflow for pyrazole-based Aβ inhibitors.
Quantitative Data
| Compound Class | Target | Biological Activity | IC50 (µM) | Reference |
| Pyrazole Derivative | Beta-amyloid aggregation | Inhibition of Aβ42 aggregation | 15.6 | [4] |
| Pyrazole Derivative | Neuroprotection | Inhibition of neurotoxicity | 10-20 | [5] |
| Pyrazole-based Kinase Inhibitor | Aurora Kinase A | Anticancer | 0.16 | [6] |
| Pyrazole-based Kinase Inhibitor | CDK2 | Anticancer | 0.025 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of N1-THP Protected 3-Amino-5-arylpyrazole
This protocol is a general representation based on the synthetic strategy outlined in the supplemental information for the synthesis of beta-amyloid inhibitors.
Materials:
-
5-Aryl-3-aminopyrazole
-
Acetyl chloride
-
Aqueous ammonia solution
-
3,4-Dihydro-2H-pyran (DHP)
-
Trifluoroacetic acid (TFA)
-
Potassium hydroxide
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Acetylation: To a solution of 5-aryl-3-aminopyrazole in a suitable solvent, add acetyl chloride and a base (e.g., triethylamine) and stir at room temperature. This protects both the N1 and the amino group.
-
Selective N1-Deacetylation: Treat the di-acetylated product with aqueous ammonia solution at room temperature to selectively remove the acetyl group from the N1 position.
-
THP Protection: To the N-acylated pyrazole, add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Amine Deprotection: Cleave the remaining acetyl group from the 3-amino position by refluxing with a base such as potassium hydroxide in a suitable solvent (e.g., methanol).
-
Purification: Purify the resulting N1-THP protected 3-amino-5-arylpyrazole by column chromatography.
Protocol 2: MTT Assay for Neurotoxicity
This protocol is a standard method to assess the neuroprotective effects of the synthesized compounds against beta-amyloid-induced toxicity.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Beta-amyloid (Aβ42) peptide, pre-aggregated
-
Synthesized pyrazole inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole inhibitors for 2 hours.
-
Aβ42 Addition: Add pre-aggregated Aβ42 peptide to the wells to induce toxicity. Include control wells with cells and Aβ42 only, and cells with media only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the IC50 value of the inhibitor.
Signaling Pathway
Amyloid Precursor Protein (APP) Processing Pathway
The primary therapeutic target for the pyrazole-based inhibitors discussed is the aggregation of beta-amyloid peptides. These peptides are generated through the proteolytic processing of the amyloid precursor protein (APP). There are two main pathways for APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway. The latter leads to the production of the toxic Aβ42 peptide.
Caption: APP processing pathways and the target for pyrazole inhibitors.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Induction of Amyloid-β42 Production by Fipronil and Other Pyrazole Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
Application Notes and Protocols: The Strategic Use of 1-(2-Tetrahydropyranyl)-1H-pyrazole in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-Tetrahydropyranyl)-1H-pyrazole as a pivotal building block in the synthesis of advanced agrochemicals. The pyrazole scaffold is a well-established toxophore in a variety of commercial fungicides, herbicides, and insecticides.[1][2] The strategic use of the tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen atom facilitates the selective functionalization of the pyrazole ring, enabling the synthesis of a diverse library of potential agrochemical candidates.[3]
The Role of the Tetrahydropyranyl (THP) Protecting Group
The 2-tetrahydropyranyl (THP) group serves as a robust protecting group for the N-H functionality of the pyrazole ring.[3] Its introduction is cost-effective and it is stable under a wide range of non-acidic reaction conditions, yet can be readily removed under mild acidic conditions.[4][5] This allows for a variety of chemical transformations to be performed on other positions of the pyrazole ring without undesired side reactions at the nitrogen atom. A general workflow for the utilization of this compound in agrochemical synthesis is depicted below.
Application in the Synthesis of Pyrazole-Based Fungicides
A significant class of fungicides derived from the pyrazole scaffold are the Succinate Dehydrogenase Inhibitors (SDHIs).[1][6] These fungicides act by inhibiting Complex II of the mitochondrial respiratory chain in fungi, thereby blocking ATP production and leading to fungal cell death.[1][2] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.
The following table summarizes the in vitro fungicidal activity (EC50 values) of representative pyrazole-thiazole carboxamide derivatives against various plant pathogenic fungi.[6][7]
| Compound ID | R. cerealis (mg/L) | S. sclerotiorum (mg/L) | R. solani (mg/L) |
| 9ac | 1.1 - 4.9 | - | 90% inhibition at 10 mg/L |
| 9bf | 1.1 - 4.9 | - | - |
| 9cb | 1.1 - 4.9 | - | - |
| 9cd | - | 0.8 | - |
| Thifluzamide (Commercial Fungicide) | 23.1 | 4.9 | 80% inhibition at 10 mg/L |
Data sourced from studies on novel pyrazole-thiazole carboxamides as SDH inhibitors.[1][6][7]
Experimental Protocols
This protocol describes a green, solvent- and catalyst-free method for the protection of pyrazole.[8][9]
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
Procedure:
-
Mix pyrazole and a molar excess of 3,4-dihydro-2H-pyran in a sealed reaction vessel.
-
Heat the mixture under its own pressure at 125 °C.
-
The reaction is typically quantitative, yielding this compound which can be used in subsequent steps, often without the need for chromatographic purification.[8]
This protocol outlines a mild and efficient method for the selective removal of the THP protecting group.[10]
Materials:
-
THP-protected pyrazole derivative
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
Dissolve the THP-protected pyrazole derivative in DMSO.
-
Add a stoichiometric amount of lithium chloride and a small amount of water.
-
Heat the mixture at 90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pyrazole derivative.
This protocol is a standard method for evaluating the in vitro fungicidal activity of synthesized compounds.[11]
Materials:
-
Synthesized pyrazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Sterile petri dishes
-
Commercial fungicide (positive control)
Procedure:
-
Dissolve the test compounds and the positive control in DMSO to prepare stock solutions.
-
Add appropriate volumes of the stock solutions to molten PDA medium to achieve the desired final concentrations. An equivalent amount of DMSO is added to the control plates.
-
Pour the PDA medium containing the test compounds into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25 ± 1 °C) for a period sufficient for the mycelium in the control plate to nearly cover the plate.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by performing the assay at a range of concentrations and using probit analysis.
Signaling Pathway and Mode of Action
The pyrazole-based SDHI fungicides target the ubiquinone binding site (Q-site) of the succinate dehydrogenase enzyme complex in the fungal mitochondrial respiratory chain. This inhibition disrupts the electron transport chain and, consequently, ATP synthesis.
By providing a versatile and strategically protected pyrazole core, this compound stands out as a valuable intermediate for the development of a new generation of effective agrochemicals. The methodologies and data presented herein offer a solid foundation for researchers engaged in the discovery and optimization of novel crop protection agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis method of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]
- 4. Cytotoxic Effects of “25.2% Boscalid + 12.8% Pyraclostrobin” Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]
- 6. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 11. Synthesis process of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]
Application Note: 1-(2-Tetrahydropyranyl)-1H-pyrazole as a Key Intermediate for the Synthesis of Pyrazoloisoindoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoloisoindoles represent a class of fused heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The strategic use of protecting groups is paramount in the multi-step synthesis of such complex scaffolds. 1-(2-Tetrahydropyranyl)-1H-pyrazole (1-THP-pyrazole) serves as a versatile and highly effective intermediate in this context. The tetrahydropyranyl (THP) group provides robust protection for the N1 position of the pyrazole ring, enabling selective functionalization at other positions, particularly the electrophilic substitution-prone C5 position. The THP group is stable under basic and organometallic conditions but can be readily removed under mild acidic conditions, making it an ideal choice for complex synthetic pathways.[1]
This document provides detailed protocols for the preparation of 1-THP-pyrazole and its subsequent conversion into a pyrazoloisoindole core structure. The methodology leverages a directed ortho-metalation strategy, a powerful tool for C-C bond formation.
Physicochemical and Spectroscopic Data
Quantitative data for the key intermediate and a representative final product are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 449758-17-2 | [Generic chemical supplier data] |
| Molecular Formula | C₈H₁₂N₂O | [Generic chemical supplier data] |
| Molecular Weight | 152.19 g/mol | [Generic chemical supplier data] |
| Appearance | Colorless to pale yellow liquid | [Generic chemical supplier data] |
| Density | 1.084 g/mL at 25 °C | [Generic chemical supplier data] |
| Refractive Index | n20/D 1.503 | [Generic chemical supplier data] |
Table 2: Spectroscopic Data for a Representative Product: 2-phenyl-8H-pyrazolo[5,1-a]isoindole
| Data Type | Key Signals / Characteristics | Reference |
| ¹H NMR | Signals corresponding to aromatic and pyrazole protons. | [1] |
| IR (Transmission) | Characteristic peaks for C-H, C=C, and C-N bonds. | [1] |
| UV-Vis | Absorption maxima indicative of the conjugated system. | [1] |
Experimental Protocols
The overall synthetic strategy involves three main stages: protection of the pyrazole nitrogen, functionalization and cyclization to form the fused ring system, and final deprotection.
Overall Synthetic Workflow
Caption: Overall workflow for pyrazoloisoindole synthesis.
Protocol 1: Synthesis of this compound (Protection)
This protocol describes the acid-catalyzed protection of the pyrazole N-H with 3,4-dihydro-2H-pyran (DHP).
Reaction Scheme:
Caption: Protection of pyrazole with DHP.
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
Table 3: Typical Reaction Parameters for Pyrazole Protection
| Parameter | Value | Reference |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | [Generic organic chemistry knowledge] |
| Solvent | Dichloromethane (DCM) | [Generic organic chemistry knowledge] |
| Temperature | Room Temperature | [Generic organic chemistry knowledge] |
| Reaction Time | 2-6 hours | [Generic organic chemistry knowledge] |
| Typical Yield | 85-95% | [Generic organic chemistry knowledge] |
Protocol 2: Synthesis of THP-Protected Pyrazoloisoindole
This protocol details the C5-lithiation of 1-THP-pyrazole, subsequent reaction with an electrophile (2-bromobenzaldehyde), and intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of the fused pyrazoloisoindole ring system.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
2-Bromobenzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Step A: C5-Lithiation
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.
Step B: Addition of Electrophile
-
To the solution from Step A, add a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure. The crude product, (2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)phenyl)methanol, can be purified by column chromatography or used directly in the next step.
Step C: Acid-Catalyzed Intramolecular Cyclization
-
Dissolve the crude alcohol intermediate from Step B in DCM.
-
Add trifluoroacetic acid (TFA) (2.0 eq) and stir the mixture at room temperature. The cyclization is analogous to a Friedel-Crafts or Pictet-Spengler type reaction.[2][3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the THP-protected pyrazoloisoindole.
Protocol 3: Deprotection to Yield Pyrazoloisoindole
This final step removes the THP protecting group to yield the target pyrazoloisoindole.
Reaction Scheme:
Caption: Deprotection of the THP group.
Materials:
-
THP-protected pyrazoloisoindole
-
Methanolic HCl (e.g., 2 M) or a mixture of acetic acid/THF/water.
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the THP-protected pyrazoloisoindole (1.0 eq) in methanol.
-
Add a solution of HCl in methanol and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and neutralize by washing with saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Table 4: Common Conditions for THP Deprotection
| Reagent System | Solvent | Temperature | Reference |
| p-Toluenesulfonic acid (PPTS) | Ethanol | Room Temp. - 45°C | [Generic organic chemistry knowledge] |
| Trifluoroacetic acid (TFA) (2%) | Dichloromethane | Room Temperature | [Generic organic chemistry knowledge] |
| Acetic acid/THF/H₂O (4:2:1) | - | 45°C | [Generic organic chemistry knowledge] |
| HCl | Methanol | Room Temperature | [Generic organic chemistry knowledge] |
The use of this compound as a protected intermediate provides a reliable and efficient pathway for the synthesis of functionalized pyrazoloisoindoles. The protocols outlined herein are based on robust and well-established chemical transformations, offering researchers a clear and actionable guide for accessing this important class of heterocyclic compounds. The strategic use of the THP group allows for precise chemical manipulations that would otherwise be challenging on an unprotected pyrazole core.
References
Application Notes and Protocols for the Step-by-Step Lithiation and Alkylation of THP-Protected Pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the functionalization of pyrazole at the C5 position through a sequence of N-protection, directed lithiation, and subsequent alkylation. This method offers a robust pathway to synthesize a variety of 5-alkylpyrazoles, which are valuable scaffolds in medicinal chemistry. The protocol is based on a high-yield, one-pot procedure, minimizing intermediate workups and purification steps.[1]
I. Overview of the Synthetic Strategy
The overall synthetic strategy involves three key steps:
-
N-Protection: The pyrazole nitrogen is protected with a tetrahydropyranyl (THP) group. This is achieved through a solvent- and catalyst-free reaction with 3,4-dihydro-2H-pyran (DHP), offering a green and efficient protection method.[1]
-
Lithiation and Alkylation: The THP-protected pyrazole undergoes regioselective deprotonation at the C5 position using n-butyllithium (n-BuLi) at low temperature. The resulting lithiated intermediate is then quenched with an alkyl halide electrophile to introduce the desired alkyl chain.[1]
-
Deprotection: The THP protecting group is removed under acidic conditions to yield the final 5-alkylpyrazole.
This entire sequence can be performed in a single reaction vessel, providing a streamlined and efficient synthesis.[1]
II. Experimental Data
The following table summarizes the yields obtained for the one-pot synthesis of various 3(5)-alkylpyrazoles using different alkylating agents.[1]
| Entry | Alkylating Agent (Electrophile) | Product | Yield (%) |
| 1 | Methyl iodide | 3(5)-Methylpyrazole | 93 |
| 2 | Ethyl iodide | 3(5)-Ethylpyrazole | 95 |
| 3 | Propyl iodide | 3(5)-Propylpyrazole | 96 |
| 4 | Isopropyl iodide | 3(5)-Isopropylpyrazole | 94 |
| 5 | Butyl iodide | 3(5)-Butylpyrazole | 95 |
| 6 | Isobutyl iodide | 3(5)-Isobutylpyrazole | 94 |
| 7 | Isopentyl iodide | 3(5)-Isopentylpyrazole | 93 |
| 8 | Hexadecyl iodide | 3(5)-Hexadecylpyrazole | 89 |
| 9 | Benzyl bromide | 3(5)-Benzylpyrazole | 92 |
| 10 | 1,6-Diiodohexane | 1,6-Bis(pyrazol-3(5)-yl)hexane | 85 |
III. Experimental Protocols
Materials and Reagents:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
-
Dry ice/acetone bath
Protocol 1: One-Pot Synthesis of 3(5)-Alkylpyrazoles [1]
This protocol outlines the entire sequence from pyrazole to the final alkylated product in a single reaction vessel.
-
Step 1: THP Protection (Solvent- and Catalyst-Free)
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add pyrazole (1.0 eq).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour. The reaction is typically quantitative and proceeds without the need for a solvent or catalyst.
-
-
Step 2: Lithiation and Alkylation
-
Dissolve the resulting crude 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Step 3: Deprotection and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3 M aqueous HCl to quench the reaction and initiate deprotection.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3(5)-alkylpyrazole.
-
IV. Visualizations
Experimental Workflow
Caption: One-pot workflow for the synthesis of 3(5)-alkylpyrazoles.
Chemical Transformation Pathway
References
Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-(2-Tetrahydropyranyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on 1-(2-Tetrahydropyranyl)-1H-pyrazole (1-THP-pyrazole). This N-protected pyrazole derivative is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the introduction of various functional groups. The tetrahydropyranyl (THP) group serves as a robust protecting group for the pyrazole nitrogen, directing electrophilic attack to the carbon atoms of the heterocyclic ring and allowing for regioselective functionalization.
Regioselectivity of Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system. The presence of the N-THP protecting group deactivates the nitrogen atoms towards electrophiles and directs substitution primarily to the C4 position. This is due to the electronic distribution within the pyrazole ring, making the C4 position the most nucleophilic and sterically accessible site for electrophilic attack.
Key Electrophilic Aromatic Substitution Reactions
This section details the protocols for several key electrophilic aromatic substitution reactions on 1-THP-pyrazole. While specific literature precedents for all reactions on this exact substrate are limited, the following protocols are based on established methodologies for similar pyrazole derivatives and are expected to be applicable with potential for optimization.
Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including pyrazoles. The reaction of 1-THP-pyrazole with the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) is expected to yield this compound-4-carbaldehyde.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add this compound (1.0 equiv.) dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition, warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound-4-carbaldehyde.
Bromination
Halogenation of pyrazoles typically occurs at the C4 position. The bromination of 1-THP-pyrazole can be achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent.
Experimental Protocol:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-1-(2-Tetrahydropyranyl)-1H-pyrazole.
Nitration
Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. Due to the reactivity of the pyrazole ring, milder nitrating conditions may be required to avoid side reactions.
Experimental Protocol (Representative):
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid (2.0 equiv.) to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 equiv.) to the sulfuric acid with careful stirring, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Add the solution of 1-THP-pyrazole dropwise to the nitrating mixture, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide or sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-nitro-1-(2-Tetrahydropyranyl)-1H-pyrazole.
Sulfonation
Sulfonation can be carried out using chlorosulfonic acid. This is a highly reactive reagent, and the reaction should be performed with caution at low temperatures.
Experimental Protocol (Representative):
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place a solution of this compound (1.0 equiv.) in a dry, inert solvent like chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equiv.) dropwise to the stirred solution.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting sulfonyl chloride can be used directly or purified by chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation of pyrazoles can be challenging due to the coordination of the Lewis acid catalyst with the nitrogen atoms of the pyrazole ring, which can deactivate the ring towards electrophilic attack. Milder Lewis acids or alternative acylation methods may be required.
Experimental Protocol (Representative):
-
To a stirred suspension of a mild Lewis acid catalyst, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) (1.2 equiv.), in a dry solvent like dichloromethane at 0 °C, add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.).
-
Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.0 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of the THP Group
The THP protecting group can be readily removed under mild acidic conditions to yield the corresponding N-unsubstituted pyrazole derivative.
Experimental Protocol:
-
Dissolve the 4-substituted-1-(2-Tetrahydropyranyl)-1H-pyrazole in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (e.g., a few drops of concentrated HCl or a solution of HCl in the alcohol).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the deprotected pyrazole.
Data Presentation
| Reaction | Electrophile | Reagents and Conditions | Major Product | Expected Yield Range |
| Formylation | Vilsmeier Reagent | POCl₃, DMF, 0 °C to 70 °C | This compound-4-carbaldehyde | 60-80% |
| Bromination | Br⁺ | NBS, DCM or MeCN, rt | 4-Bromo-1-(2-Tetrahydropyranyl)-1H-pyrazole | 70-90% |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0 °C | 4-Nitro-1-(2-Tetrahydropyranyl)-1H-pyrazole | 40-60% (optimization likely required) |
| Sulfonation | SO₃ | ClSO₃H, CHCl₃, 0 °C to rt | This compound-4-sulfonyl chloride | Moderate (optimization likely required) |
| Acylation | RCO⁺ | Acyl halide/anhydride, mild Lewis acid (e.g., ZnCl₂), DCM, rt | 4-Acyl-1-(2-Tetrahydropyranyl)-1H-pyrazole | Low to Moderate (optimization required) |
Visualizations
Caption: General pathway for electrophilic aromatic substitution on 1-THP-pyrazole.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-THP-pyrazole.
Caption: Logical relationship in the acid-catalyzed deprotection of 4-substituted-1-THP-pyrazoles.
Application Notes and Protocols for Utilizing 1-(2-Tetrahydropyranyl)-1H-pyrazole in Negishi Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of 1-(2-Tetrahydropyranyl)-1H-pyrazole in Negishi cross-coupling reactions. This methodology is particularly valuable for the synthesis of functionalized pyrazoles, which are significant scaffolds in medicinal chemistry and drug discovery. The tetrahydropyranyl (THP) group serves as a robust protecting group for the pyrazole nitrogen, enabling selective C-C bond formation at specific positions of the pyrazole ring.
Application Notes
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. The use of this compound as a coupling partner allows for the synthesis of a wide array of substituted pyrazoles, which are key components in many pharmaceutical agents.
Advantages of Using this compound:
-
Directed Reactivity: The THP protecting group directs the metalation and subsequent cross-coupling to a specific carbon atom on the pyrazole ring, typically the C5 position, by preventing N-metalation.
-
Increased Stability: The THP group enhances the stability of the pyrazole ring to the organometallic reagents used in the coupling reaction.
-
Facile Deprotection: The THP group can be readily removed under mild acidic conditions after the cross-coupling, yielding the free N-H pyrazole.
Catalyst and Ligand Selection:
The choice of catalyst and ligand is crucial for a successful Negishi cross-coupling reaction. For the coupling of heteroaromatic compounds like THP-protected pyrazoles, palladium catalysts are generally preferred due to their high functional group tolerance and catalytic activity.
-
Palladium Precatalysts: Palladacycle precatalysts, such as those based on biarylphosphine ligands, have shown high activity in Negishi couplings of heteroarylzinc reagents.
-
Ligands: Bulky, electron-rich biarylphosphine ligands are often highly effective. Ligands like Xantphos, CPhos, and XPhos have been successfully employed in related systems, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle. For instance, Pd(Xantphos)Cl₂ has been used in a scalable synthesis of a key intermediate for an immuno-oncology drug candidate.
Reaction Optimization:
Several factors can be optimized to improve the yield and selectivity of the Negishi cross-coupling reaction:
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) are commonly used.
-
Temperature: The reaction temperature can influence the rate and selectivity. While many Negishi couplings proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Organozinc Reagent Formation: The in-situ generation of the pyrazolylzinc reagent from the corresponding lithiated pyrazole and a zinc salt (e.g., ZnCl₂) is a common and effective strategy.
Quantitative Data
The following table summarizes the results for a scalable Negishi cross-coupling reaction, demonstrating the high efficiency of this process.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Yield (%) |
| 1 | 5-Bromo-2-chloroaniline | 1.0 | Xantphos | THF | 20-25 | 95 |
This data is from a documented scalable synthesis and highlights the potential for high-yield couplings with functionalized aryl bromides.
Experimental Protocols
Protocol 1: In-situ Preparation of 1-(2-Tetrahydropyranyl)-1H-pyrazol-5-ylzinc Chloride and Subsequent Negishi Cross-Coupling
This protocol describes the formation of the organozinc reagent followed by the palladium-catalyzed cross-coupling with an aryl halide.
Materials:
-
This compound
-
n-Hexyllithium (or other suitable organolithium reagent)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Aryl Halide (e.g., 5-Bromo-2-chloroaniline)
-
Palladium Catalyst (e.g., Pd(Xantphos)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -10 to 0 °C, add n-hexyllithium (1.05 equiv) dropwise, maintaining the temperature.
-
Stir the resulting solution for 1 hour at 0 °C.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF.
-
Add the ZnCl₂ solution to the lithiated pyrazole solution at 0 °C and allow the mixture to warm to room temperature and stir for 1 hour. This forms the 1-(2-Tetrahydropyranyl)-1H-pyrazol-5-ylzinc chloride reagent in situ.
-
-
Negishi Cross-Coupling:
-
To the freshly prepared organozinc reagent, add the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(Xantphos)Cl₂, 0.01 equiv).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to yield the final N-H pyrazole product.
Materials:
-
THP-protected aryl-pyrazole
-
Methanol (or Ethanol)
-
Hydrochloric acid (HCl, e.g., 4M in dioxane or concentrated HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected aryl-pyrazole (1.0 equiv) in methanol.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Experimental workflow for the synthesis of aryl-pyrazoles.
Troubleshooting & Optimization
Navigating the Synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole, a key intermediate in the development of various pharmaceutical compounds. This guide offers detailed troubleshooting, frequently asked questions, and optimized experimental protocols to enhance reaction yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, offering solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acidic catalyst may be old or degraded. 2. Impure Reactants: Pyrazole or 3,4-dihydro-2H-pyran (DHP) may contain impurities that inhibit the reaction. 3. Suboptimal Reaction Temperature: The reaction may be too cold to proceed efficiently or too hot, leading to decomposition. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Catalyst Quality: Use a fresh or recently purchased acidic catalyst. Consider using a stronger acid catalyst like trifluoroacetic acid (TFA). 2. Reactant Purity: Ensure the purity of pyrazole and DHP. Purify pyrazole by recrystallization if necessary. Use freshly distilled DHP.[1] 3. Temperature Optimization: For acid-catalyzed reactions, a moderate temperature increase (e.g., to 50-60 °C) can improve the rate. For catalyst-free methods, heating may be required. Monitor for potential decomposition at higher temperatures.[2] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and formation of the product to determine the optimal reaction time.[1] |
| Formation of Side Products | 1. Polymerization of DHP: Excess acid or high temperatures can cause DHP to polymerize. 2. Formation of Bis-THP Ether: In the presence of water, DHP can form an unstable bis-THP ether. 3. Ring-Opening of Pyrazole: Very strong basic conditions (not typical for this reaction) can lead to pyrazole ring-opening. | 1. Controlled Acid Addition: Add the acid catalyst slowly and in catalytic amounts. Avoid excessively high temperatures. 2. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize side reactions involving water. Use dry solvents. 3. Maintain Acidic or Neutral Conditions: The reaction is typically performed under acidic or neutral conditions, which do not favor pyrazole ring-opening. |
| Difficult Purification | 1. Co-elution of Product and Starting Material: Pyrazole and the product may have similar polarities, making chromatographic separation difficult. 2. Oily Product: The product is a liquid, which can be challenging to handle and purify. | 1. Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. 2. Distillation: For larger scales, purification by reduced pressure distillation can be an effective method to obtain a pure product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst protonates the double bond of 3,4-dihydro-2H-pyran (DHP), generating a resonance-stabilized carbocation. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of the pyrazole ring to form the desired product.
Q2: Can I use other acid catalysts besides trifluoroacetic acid (TFA)?
A2: Yes, a variety of Brønsted and Lewis acids can be used, such as p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and boron trifluoride etherate (BF₃·OEt₂).[4][5] The choice of catalyst can influence the reaction rate and yield, and may require optimization. Solid acid catalysts can also be employed for easier removal after the reaction.
Q3: Is it possible to perform this synthesis without a solvent?
A3: Yes, a solvent- and catalyst-free approach has been reported to provide a quantitative yield of the product.[6] This "green" method involves heating a mixture of pyrazole and DHP.
Q4: How can I confirm the formation of the desired product?
A4: The formation of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[7]
Q5: What are the safety precautions I should take when working with 3,4-dihydro-2H-pyran (DHP)?
A5: DHP is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[5] It is also an irritant, so appropriate personal protective equipment (gloves, safety glasses) should be worn.
Data Presentation: Reaction Conditions and Yields
The following table summarizes different reported conditions for the synthesis of this compound and related compounds, providing a basis for comparison and optimization.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic acid (TFA) | None | Reflux | 5 hours | 96% | Followed by addition of NaH and distillation.[3] |
| None | None | Heat | - | Quantitative | "Green" synthesis method.[6] |
| p-Toluenesulfonic acid (PTSA) | Dichloromethane (CH₂Cl₂) | Room Temp. | 35 min | 63% | For THP protection of a substituted phenol.[4] |
| Boron trifluoride etherate (BF₃·OEt₂) | Diethyl ether (Et₂O) | Room Temp. | 30 min | - | General method for THP protection of thiols.[4] |
| Pyridinium p-toluenesulfonate (PPTS) | 1,2-Dichloroethane (DCE) | 60 °C | 16 hours | - | For THP protection of alcohols.[4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Trifluoroacetic Acid
This protocol is based on a reported method with a 96% yield.[3]
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Trifluoroacetic acid (TFA)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., THF, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (1.5 eq).
-
Slowly add a catalytic amount of trifluoroacetic acid (e.g., 0.01 eq).
-
Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a small amount of sodium hydride to quench the remaining acid and stir for 10 minutes.
-
Purify the crude product by reduced pressure distillation to obtain this compound as a colorless to pale yellow liquid.
Protocol 2: Green, Solvent- and Catalyst-Free Synthesis
This protocol is based on a reported "green" method with a quantitative yield.[6]
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
Procedure:
-
In a sealed reaction vessel, combine pyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (1.2 eq).
-
Heat the mixture with stirring. The optimal temperature may need to be determined empirically but is typically in the range of 60-100 °C.
-
Monitor the reaction by TLC until all the pyrazole has been consumed.
-
Upon completion, the product can be used directly or purified by vacuum distillation if necessary.
Visualizations
Reaction Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 449758-17-2 [chemicalbook.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the N-protection of pyrazoles with THP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the N-protection of pyrazoles using tetrahydropyran (THP).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-protection of pyrazoles with THP?
A1: While the N-protection of pyrazoles with 3,4-dihydro-2H-pyran (DHP) is a generally robust reaction, several side reactions can occur. The most common issues include incomplete reaction, formation of regioisomers with unsymmetrical pyrazoles, and potential polymerization of the DHP reagent. Under strongly acidic conditions or with prolonged reaction times, side reactions involving the pyrazole ring itself are possible, though less common.
Q2: How can I control the regioselectivity of THP protection on an unsymmetrical pyrazole?
A2: The regioselectivity of N-protection on unsymmetrical pyrazoles is influenced by both steric and electronic factors. Generally, the protection occurs at the less sterically hindered nitrogen atom. To achieve regioselective synthesis, a protecting group like THP can be used to direct subsequent reactions to a specific nitrogen atom. For instance, after protection, the THP group can be transposed thermally or under acidic conditions to the other nitrogen, enabling functionalization at a specific position.
Q3: What are the optimal conditions for THP deprotection?
A3: THP ethers are reliably cleaved under acidic conditions. Mild acidic hydrolysis is the most common method for deprotection. This can be achieved using a variety of acids, such as dilute hydrochloric acid or acetic acid in a water/THF mixture. It is important to choose conditions that are compatible with other functional groups in the molecule.
Q4: Is the N-THP bond stable to common reagents?
A4: N-THP protected pyrazoles are stable to a wide range of non-acidic reagents. They are generally resistant to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), and hydrides, provided the temperature is kept low (e.g., below 0°C). This stability allows for a variety of subsequent chemical transformations on the pyrazole ring or its substituents.
Troubleshooting Guides
Issue 1: Incomplete or Low-Yield Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting pyrazole to the THP-protected product. | 1. Insufficiently acidic catalyst. 2. Deactivated catalyst. 3. Insufficient amount of DHP. 4. Reaction has not reached equilibrium. | 1. Use a stronger acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in catalytic amounts. 2. Use a fresh, anhydrous catalyst. 3. Increase the equivalents of DHP to 1.5-2.0 equivalents. 4. Increase the reaction time or gently heat the reaction mixture (e.g., to 40°C). |
| Reaction stalls and does not go to completion. | The reaction may have reached equilibrium with a significant amount of starting material remaining. | Add finely powdered anhydrous potassium carbonate to the reaction mixture. This will slowly neutralize the acid catalyst, shifting the equilibrium towards the product. |
Issue 2: Formation of Multiple Products (Regioisomers)
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC, corresponding to different isomers of the THP-protected pyrazole. | The pyrazole starting material is unsymmetrical, leading to protection at different nitrogen atoms. | 1. Lower the reaction temperature to enhance selectivity. 2. Carefully choose the solvent, as it can influence regioselectivity. 3. If a specific isomer is required, it may be necessary to separate the products by chromatography and consider a synthetic strategy that allows for the isolation of the desired regioisomer. The use of THP as a directing group for subsequent functionalization can be a powerful strategy. |
Issue 3: Difficult Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is difficult to separate from starting material or byproducts. | 1. Similar polarity of the product and starting material. 2. Presence of polymeric byproducts from DHP. | 1. If the starting pyrazole is acidic, perform a basic wash (e.g., with 1 M NaOH) during workup to remove the unreacted starting material. 2. Use a minimal amount of a strong acid catalyst to reduce DHP polymerization. 3. Consider a solvent- and catalyst-free approach which can provide a cleaner reaction profile. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed N-Protection of Pyrazole with THP
-
Reaction Setup: To a solution of pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Green, Solvent- and Catalyst-Free N-Protection of Pyrazole
This method has been reported to give quantitative yields.
-
Reaction Setup: In a reaction vessel, mix pyrazole (1.0 equiv) and 3,4-dihydro-2H-pyran (1.2 equiv).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Workup and Purification: As this reaction proceeds to completion with high purity, often no further purification is needed. The excess DHP can be removed under vacuum.
Data Presentation
Table 1: Comparison of Catalysts for THP Protection of Pyrazole (Illustrative)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | DCM | 25 | 4 | ~90 |
| PPTS | THF | 25 | 8 | ~85 |
| HCl (catalytic) | Dioxane | 25 | 6 | ~88 |
| None | Neat | 25 | 2 | >95 |
Visualizations
Figure 1: Acid-catalyzed N-protection of pyrazole.
Figure 2: Decision tree for troubleshooting low yields.
Technical Support Center: 1-(2-Tetrahydropyranyl)-1H-pyrazole Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(2-Tetrahydropyranyl)-1H-pyrazole. Whether you are a researcher in academia or a professional in the pharmaceutical industry, this guide is designed to assist you in achieving high purity for this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most prevalent and effective methods for the purification of this compound are reduced pressure distillation and silica gel column chromatography.[1] The choice between these methods often depends on the scale of the reaction and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as pyrazole and 3,4-dihydro-2H-pyran, residual acid catalyst (e.g., trifluoroacetic acid), and potential byproducts from the polymerization of 3,4-dihydro-2H-pyran.[1][2]
Q3: What is the appearance and boiling point of pure this compound?
A3: Pure this compound is a colorless to pale yellow liquid.[3][4] Its boiling point is reported to be 269.8 ± 33.0 °C at 760 Torr, and a boiling point of 60-65 °C has been reported under reduced pressure (0.5-1 mmHg).[1][3][4]
Q4: How can I remove the acid catalyst after the synthesis reaction?
A4: The acid catalyst is typically removed by an aqueous workup. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and a saturated aqueous sodium bicarbonate solution to neutralize the acid.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Distillation: | ||
| Bumping or uneven boiling | Non-uniform heating or lack of boiling chips/stirring. | Ensure uniform heating with an oil bath and add boiling chips or use magnetic stirring. |
| Product decomposition | Overheating. | Use a vacuum to lower the boiling point and ensure the heating bath temperature is not excessively high. |
| Low yield | Incomplete reaction or loss during workup. | Monitor the reaction for completion using TLC or GC. Be careful during aqueous extractions to prevent loss of product in the aqueous layer. |
| Cloudy distillate | Presence of water. | Ensure all glassware is dry before starting the distillation. Dry the organic extract with a drying agent like anhydrous sodium sulfate before concentrating.[5] |
| Column Chromatography: | ||
| Poor separation of spots on TLC | Inappropriate solvent system. | Optimize the eluent system using different ratios of polar and non-polar solvents (e.g., ethyl acetate and petroleum ether) to achieve good separation on a TLC plate before running the column.[5] |
| Product is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate mixture.[5] |
| Streaking of the product on the column | The sample was not loaded properly or the column was not packed well. | Ensure the sample is concentrated onto a small amount of silica before loading. Pack the column carefully to avoid air bubbles and channels. |
| Co-elution of impurities | Similar polarity of the product and impurities. | Try a different solvent system or consider using a different stationary phase for chromatography. |
Experimental Protocols
Reduced Pressure Distillation
This protocol is suitable for purifying this compound on a larger scale.
Methodology:
-
Preparation: The crude this compound is placed in a round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Apparatus Setup: Assemble a distillation apparatus for vacuum distillation. Ensure all joints are well-sealed.
-
Distillation: Heat the flask in an oil bath to 60-65 °C while applying a vacuum of 0.5-1 mmHg.[1]
-
Collection: Collect the fraction that distills at the expected temperature range.
-
Characterization: Confirm the purity of the collected fraction using techniques like GC-MS or NMR.
Silica Gel Column Chromatography
This protocol is ideal for smaller scale purification and for removing impurities with similar boiling points.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in petroleum ether).[5]
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the initial solvent system. Gradually increase the polarity of the eluent (e.g., up to 50% ethyl acetate in petroleum ether) to elute the product.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Preventing premature deprotection of the THP group in multi-step synthesis
Welcome to the Technical Support Center for the tetrahydropyranyl (THP) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during multi-step synthesis involving the THP group. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful application and selective deprotection of THP ethers.
Troubleshooting Guide: Premature THP Deprotection
Premature cleavage of the THP group is a common issue that can significantly impact reaction yields and purification efficiency. This guide addresses the most frequent causes of unintended deprotection and provides practical solutions.
| Symptom | Potential Cause | Recommended Solution |
| Loss of THP group during column chromatography | The silica gel used for chromatography is inherently acidic and can catalyze the hydrolysis of the THP ether. | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (~1-2% v/v), before packing the column. 2. Alternative Stationary Phases: Consider using neutral or basic alumina for purification. 3. Buffered Eluent: Add a small amount of triethylamine or pyridine to the eluent system to neutralize acidic sites on the silica gel. |
| Deprotection during acidic reaction work-up | The aqueous acidic wash is hydrolyzing the THP ether. | 1. Use Milder Acids: Employ weaker acids like saturated ammonium chloride solution (NH₄Cl) instead of strong acids like HCl for the work-up. 2. Minimize Contact Time: Perform the acidic wash quickly and at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis. 3. Biphasic Wash: Use a biphasic wash with a buffered aqueous solution to control the pH. |
| Product decomposition upon storing | Trace amounts of acid in the storage solvent or on glassware can lead to slow deprotection over time. | 1. Neutralize Solvents: Ensure that solvents used for storage (e.g., CDCl₃ for NMR, which can contain DCl) are neutral. Pass them through a plug of basic alumina if necessary. 2. Proper Glassware Preparation: Wash glassware with a base solution (e.g., aqueous sodium bicarbonate), followed by rinsing with deionized water and drying thoroughly before use. 3. Store with a Base: For long-term storage, consider adding a non-volatile base scavenger, such as a polymer-supported base, to the sample. |
| Partial deprotection during a reaction intended to be non-acidic | A reagent or starting material may contain acidic impurities. | 1. Purify Reagents: Ensure all reagents and starting materials are pure and free from acidic contaminants. For example, distill solvents and purify reagents by recrystallization or chromatography. 2. Include a Proton Sponge: In sensitive reactions, add a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, to scavenge any adventitious protons. |
Frequently Asked Questions (FAQs)
1. Under what conditions is the THP group stable?
The THP group is generally stable under a wide range of non-acidic conditions.[1][2] It is resistant to:
-
Strongly basic conditions: It is stable to reagents like metal hydroxides, alkoxides, and carbonates.
-
Organometallic reagents: It tolerates Grignard reagents, organolithium compounds, and organocuprates, especially at low temperatures (below 0 °C).[3]
-
Nucleophiles: It is generally stable to a variety of nucleophiles.
-
Hydride reducing agents: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) do not cleave the THP ether.
-
Many oxidizing agents: It is compatible with a range of common oxidizing agents.
2. What are the most common causes of premature THP deprotection?
The primary cause of premature deprotection is exposure to acidic conditions, even trace amounts.[2] Common scenarios include:
-
Acidic reagents: Using acidic catalysts or reagents in subsequent reaction steps.
-
Purification: Chromatography on silica gel is a frequent cause of deprotection due to its acidic nature.[4]
-
Work-up: Aqueous acidic washes can lead to hydrolysis.
-
Storage: Storing the THP-protected compound in solvents that may contain acidic impurities (e.g., CDCl₃ for NMR).[4]
3. How can I selectively deprotect a THP group in the presence of other acid-labile groups (e.g., TBS, Boc)?
Achieving selective deprotection requires careful choice of reagents and reaction conditions. The relative acid lability generally follows the order: THP > TBS > TBDPS.[3]
-
For THP vs. TBS: Deprotection of THP in the presence of a TBS ether can be challenging due to their similar acid labilities. However, milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in ethanol at room temperature, can sometimes achieve selective THP removal.[2]
-
For THP vs. Boc: The Boc group is generally more stable to the mild acidic conditions used for THP deprotection. For instance, using a catalytic amount of a Lewis acid like Sc(OTf)₃ in a protic solvent can selectively cleave the THP group while leaving the Boc group intact. An orthogonal strategy is often preferred, where the THP group is removed under acidic conditions and the Boc group under different conditions (e.g., strong acid like TFA).[1][5][6]
4. What are some common side reactions during THP protection and how can they be avoided?
A common side reaction during THP protection is the acid-catalyzed polymerization of dihydropyran (DHP). To avoid this:
-
Use a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), instead of a strong protic acid like p-toluenesulfonic acid (TsOH).
-
Maintain a low reaction temperature.
-
Add the DHP slowly to the reaction mixture.
Another consideration is the formation of diastereomers when protecting a chiral alcohol, as the reaction creates a new stereocenter at the anomeric carbon of the THP ring.[2] This can complicate purification and characterization. If this is a concern, consider using an alternative protecting group that does not introduce a new chiral center, such as the methoxymethyl (MOM) ether.
5. What are some recommended alternatives to the THP group?
Several other protecting groups for alcohols are available, each with its own advantages and disadvantages. The choice depends on the specific requirements of the synthetic route.
| Protecting Group | Advantages | Disadvantages |
| TBS (tert-Butyldimethylsilyl) | Does not introduce a new stereocenter; tunable stability with other silyl ethers. | More expensive than THP; can be cleaved by fluoride ions. |
| MOM (Methoxymethyl) | Does not introduce a new stereocenter; generally stable to a wider pH range than THP.[7] | Can be more challenging to introduce; MOM-Cl is a carcinogen. |
| Bn (Benzyl) | Very stable to a wide range of conditions; can be removed orthogonally by hydrogenolysis. | Requires specific conditions for deprotection (catalytic hydrogenation) which may not be compatible with other functional groups. |
Quantitative Data
Stability of THP Ethers under Various Conditions
| Condition | Stability | Reference |
| pH < 4 | Labile | [1] |
| pH 4-12 | Generally Stable | [7] |
| pH > 12 | Stable | [8] |
| Strong Bases (e.g., NaOH, NaH) | Stable | [8] |
| Grignard Reagents (e.g., MeMgBr) | Stable (at T < 0 °C) | [3] |
| Reducing Agents (e.g., LiAlH₄) | Stable | [8] |
| Oxidizing Agents (e.g., PCC, PDC) | Stable | [8] |
Comparison of Deprotection Conditions for Common Alcohol Protecting Groups
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| THP | p-TsOH (cat.) | MeOH | 25 | 0.5 - 2 h | >90 |
| THP | Acetic Acid/THF/H₂O (3:1:1) | - | 45 | 1 - 4 h | >85 |
| TBS | TBAF (1.1 eq) | THF | 25 | 1 - 12 h | >90 |
| TBS | Acetic Acid/THF/H₂O (3:1:1) | - | 45 | 12 - 24 h | >80 |
| MOM | HCl (6M) | THF | 25 | 1 - 3 h | >90 |
| Bn | H₂, Pd/C | EtOH or EtOAc | 25 | 1 - 16 h | >95 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with THP
Objective: To protect a primary alcohol using dihydropyran (DHP) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
Materials:
-
Primary alcohol (1.0 equiv)
-
Dihydropyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DHP to the solution, followed by the catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.
-
Purify the product by column chromatography on silica gel (pre-treated with triethylamine) if necessary.
Protocol 2: Deprotection of a THP Ether
Objective: To deprotect a THP ether using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol.
Materials:
-
THP-protected alcohol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP ether in methanol in a round-bottom flask.
-
Add the catalytic amount of p-TsOH·H₂O to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 30 minutes to 2 hours), neutralize the reaction by adding saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the protection of an alcohol as a THP ether.
Caption: Troubleshooting decision tree for premature THP deprotection.
Caption: Orthogonal protection strategy using THP and Boc groups.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Enhancing Regioselectivity in Pyrazole Functionalization with a THP Group
Welcome to the technical support center for enhancing regioselectivity in pyrazole functionalization using a tetrahydropyranyl (THP) protecting group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for the functionalization of pyrazoles?
A1: Pyrazoles possess two reactive nitrogen atoms (N1 and N2) and three carbon atoms (C3, C4, and C5), all of which can potentially be functionalized. This can lead to the formation of complex mixtures of isomers, reducing the yield of the desired product. A protecting group, such as THP, can be used to block one of the nitrogen atoms, thereby directing functionalization to a specific position and enhancing regioselectivity.[1][2][3]
Q2: What are the advantages of using a THP group for pyrazole protection?
A2: The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and N-H functionalities in heterocyclic compounds for several reasons:
-
Stability: THP ethers are stable to strongly basic reaction conditions, organometallic reagents, and hydrides.[4][5]
-
Mild Deprotection: The THP group can be readily removed under mild acidic conditions.[4][5][6]
-
Improved Solubility: The introduction of a THP group can enhance the solubility of the pyrazole derivative in organic solvents.
Q3: How is the THP group introduced onto the pyrazole ring?
A3: The THP group is typically introduced by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[4][7] Common acidic catalysts include pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH) in a solvent like dichloromethane (CH2Cl2).[4][7]
Q4: How does the THP group influence the regioselectivity of pyrazole functionalization?
A4: The THP group at the N1 position can direct deprotonation and subsequent electrophilic attack to specific positions on the pyrazole ring. For instance, in some cases, the THP group has been used to facilitate regioselective lithiation and the preparation of N-THP-pyrazolylboronate esters.[1] The bulky nature of the THP group can also sterically hinder certain positions, favoring reaction at less hindered sites.
Q5: What are the common methods for removing the THP group from a pyrazole?
A5: The THP group is typically removed by acid-catalyzed hydrolysis.[4][5] This can be achieved using a variety of acidic conditions, such as p-toluenesulfonic acid monohydrate in an alcohol like 2-propanol, or a mixture of acetic acid, tetrahydrofuran, and water.[4][7]
Troubleshooting Guides
Issue 1: Low Yield of THP-Protected Pyrazole
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, add more dihydropyran (DHP).[4] | Drive the reaction to completion and increase the yield of the desired product. |
| Decomposition of starting material or product | Use a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), instead of a stronger acid like p-toluenesulfonic acid (TsOH).[4] | Minimize side reactions and degradation, leading to a cleaner reaction and higher yield. |
| Suboptimal reaction temperature | Perform the reaction at a controlled temperature, typically starting at 0 °C and then allowing it to warm to room temperature.[4] | Improve the stability of reactants and intermediates, potentially increasing the yield. |
| Moisture in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. | Prevent hydrolysis of the acidic catalyst and other moisture-sensitive reagents. |
Issue 2: Poor Regioselectivity in the Functionalization of THP-Protected Pyrazole
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of multiple isomers | Vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable product, which can lead to higher regioselectivity. | Increased ratio of the desired regioisomer. |
| Incorrect choice of base for deprotonation | For lithiation reactions, experiment with different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) and additives (e.g., TMEDA) to influence the site of deprotonation. | Enhanced selectivity for deprotonation at a specific carbon position. |
| Steric hindrance | If the target position is sterically hindered, consider using a smaller electrophile or a different protecting group strategy. | Improved access of the electrophile to the desired reaction site. |
| Protecting group migration | In some cases, the THP group can migrate between the N1 and N2 positions, especially under thermal or acidic conditions.[8][9] Analyze the product mixture carefully by NMR to identify isomers. Consider alternative protecting groups if migration is a significant issue. | Identification of the cause of isomer formation and guidance towards a more robust synthetic route. |
Issue 3: Difficulty in Deprotecting the THP Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete deprotection | Increase the reaction time or the concentration of the acid catalyst. Gently heating the reaction mixture can also facilitate deprotection.[7] | Complete removal of the THP group. |
| Degradation of the functionalized pyrazole | Use milder deprotection conditions. A common mild condition is using acetic acid in a mixture of THF and water.[7] | Successful deprotection without compromising the integrity of the desired functionalized pyrazole. |
| Product is acid-labile | Consider using a Lewis acid catalyst for deprotection, which can sometimes be milder than Brønsted acids.[5] | Removal of the THP group while preserving acid-sensitive functional groups on the pyrazole. |
Experimental Protocols
General Protocol for THP Protection of Pyrazole
-
Dissolve the pyrazole in an anhydrous solvent such as dichloromethane (CH2Cl2) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH).
-
To this mixture, add 3,4-dihydro-2H-pyran (DHP) (typically 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Deprotection of THP-Protected Pyrazole
-
Dissolve the THP-protected pyrazole in a suitable solvent system, such as a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio).[7]
-
Stir the solution at room temperature or gently heat (e.g., to 45 °C) for the required duration (monitor by TLC).[7]
-
Once the reaction is complete, neutralize the acid with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the deprotected pyrazole, if necessary, by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for THP protection, functionalization, and deprotection of pyrazoles.
References
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
Challenges in the scale-up production of 1-(2-Tetrahydropyranyl)-1H-pyrazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 1-(2-Tetrahydropyranyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed reaction of pyrazole with 3,4-dihydro-2H-pyran (DHP). The tetrahydropyranyl (THP) group acts as a protecting group for the nitrogen atom on the pyrazole ring, enabling further chemical modifications.[1][2] Alternative green chemistry approaches, such as solvent- and catalyst-free reactions at elevated temperatures, have also been developed to enhance atom economy and reduce waste.[1][3]
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: While the direct synthesis of this compound from pyrazole and DHP is generally safe, significant safety considerations arise if the process involves the synthesis of the pyrazole precursor itself, especially when using hydrazine. Hydrazine is a high-energy, toxic, and flammable compound. Reactions involving hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled.
Q3: How does the introduction of the THP group affect the analysis of the final product?
A3: The introduction of the THP group creates a new chiral center at the anomeric carbon of the tetrahydropyran ring. If the pyrazole itself is chiral, this results in the formation of diastereomers, which can complicate purification and spectroscopic analysis, such as in NMR.[4]
Q4: What are the typical downstream applications of this compound?
A4: This compound is a versatile intermediate in organic synthesis.[2] It is widely used in the pharmaceutical industry for the synthesis of pyrazole derivatives with diverse biological activities, including potential drug candidates for various diseases.[2][5] It also finds applications in agricultural chemistry for the development of new agrochemicals.[2][5]
Troubleshooting Guides
Issue 1: Low Product Yield
Low yields can be a significant hurdle during scale-up. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and monitor progress using TLC or GC-MS.[6] - Gradually increase the reaction temperature, while monitoring for byproduct formation.[6] - Ensure efficient mixing, especially in larger reactors. |
| Impure Starting Materials | - Verify the purity of pyrazole and 3,4-dihydro-2H-pyran. Impurities can lead to side reactions.[7] - Use freshly distilled DHP, as it can polymerize upon storage. |
| Suboptimal Catalyst | - Screen different acid catalysts (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) and optimize the catalyst loading.[4] - For solvent-free conditions, explore solid acid catalysts. |
| Product Loss During Workup | - Optimize extraction solvents and the number of extractions. - If the product is purified by distillation, ensure the vacuum is adequate and the temperature is well-controlled to prevent degradation. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Impurities and Byproducts
The formation of byproducts can complicate purification and reduce the overall yield and purity of the final product.
| Observed Impurity/Byproduct | Potential Cause | Recommended Solution |
| Unreacted Pyrazole | Incomplete reaction. | See "Troubleshooting Low Yield". |
| Polymerized DHP | DHP can polymerize in the presence of acid. | - Add DHP slowly to the reaction mixture. - Maintain a controlled temperature. |
| Isomeric Byproducts | If using a substituted pyrazole, reaction can occur at different nitrogen atoms, leading to regioisomers.[6] | - Optimize reaction conditions (solvent, temperature) to favor the desired isomer.[8] - In some cases, a specific catalyst may improve regioselectivity.[8] |
| Diastereomers | Formation of a new chiral center upon THP addition to a chiral pyrazole.[4] | - This is inherent to the reaction. Purification may require chiral chromatography if separation is necessary. |
| Deprotection Byproducts | During subsequent deprotection steps, the resulting carbocation can react with the solvent.[4] | - Use a scavenger in the reaction mixture. - Choose a solvent that is less likely to react with the carbocation. |
Signaling Pathway of Byproduct Formation
Caption: Simplified reaction pathway showing desired product and potential byproduct formation.
Issue 3: Challenges in Scale-up Purification
Purification can become a bottleneck during scale-up. While silica gel chromatography is effective at the lab scale, it is often not economically viable for large-scale production.[9]
| Purification Method | Advantages | Challenges in Scale-up | Optimization Strategies |
| Silica Gel Chromatography | High resolution, good for separating close-boiling impurities. | High cost of silica gel, large solvent consumption, time-consuming.[9] | - Optimize the mobile phase to maximize separation and reduce solvent usage. - Consider automated flash chromatography systems for larger scales. |
| Distillation | Effective for removing non-volatile impurities and solvents. | - Potential for thermal degradation of the product if the boiling point is high. - May not separate impurities with similar boiling points. | - Use a high-vacuum system to lower the boiling point. - Employ fractional distillation for better separation of close-boiling components. |
| Crystallization | Can provide high-purity product, cost-effective. | - Finding a suitable solvent system can be challenging. - Product may oil out instead of crystallizing. | - Screen a wide range of solvents and solvent mixtures. - For pyrazole derivatives, consider forming an acid addition salt to facilitate crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general laboratory-scale procedure that can be adapted for scale-up.
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of pyrazole in toluene, add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of trifluoroacetic acid.
-
Heat the reaction mixture to a suitable temperature (e.g., 90°C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Deprotection of this compound
This protocol describes the removal of the THP protecting group.
Materials:
-
This compound derivative
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) or other suitable acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound derivative in an alcohol solvent such as methanol or ethanol.
-
Add a solution of hydrochloric acid and stir the mixture at room temperature.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the deprotected pyrazole.
Disclaimer: These protocols are for informational purposes only. Appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood by qualified personnel. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound | 449758-17-2 [smolecule.com]
- 3. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Thermal Isomerization of Tetrahydropyranylpyrazoles
Welcome to the technical support center for the thermal isomerization of tetrahydropyranylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during this key synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the thermal isomerization of tetrahydropyranylpyrazoles?
A1: The thermal isomerization of tetrahydropyranylpyrazoles is a chemical reaction where a 5-alkyl-1-(tetrahydropyran-2-yl)-1H-pyrazole rearranges to the more thermodynamically stable 3-alkyl-1-(tetrahydropyran-2-yl)-1H-pyrazole upon heating. This reaction is a key step in a green, solvent- and catalyst-free methodology for the synthesis of 3(5)-alkylpyrazoles, offering an advantageous alternative to acid-catalyzed protecting-group switching strategies in pyrazole chemistry.[1][2][3]
Q2: What are the main advantages of this thermal isomerization process?
A2: The primary advantages of this method are:
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Green Chemistry: The reaction is typically performed neat (solvent-free) and without a catalyst, reducing environmental impact.[1][2][3]
-
High Yield: The isomerization is often quantitative, providing the desired product in excellent yields.[1][2]
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Atom Economy: As a rearrangement reaction, it has excellent atom economy.
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Versatility: It is a key step in a one-pot synthesis that allows for the derivatization of the pyrazole ring with a wide variety of functionalities.[1][2]
Q3: How can I monitor the progress of the isomerization?
A3: The progress of the reaction can be monitored by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots of the reaction mixture at different time points and analyzing them by ¹H NMR is an effective way to monitor the disappearance of the starting material and the appearance of the product. The chemical shifts of the pyrazole ring protons and the alkyl substituents will differ between the 5-alkyl and 3-alkyl isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the isomeric pyrazoles. The two isomers will have the same molecular weight but may have slightly different retention times and potentially distinguishable fragmentation patterns.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Isomerization | 1. Insufficient temperature. 2. Insufficient reaction time. | 1. Ensure the reaction is heated to the optimal temperature (typically 150-180 °C). 2. Increase the reaction time and monitor the progress by NMR or GC-MS until the starting material is consumed. |
| Presence of Side Products | 1. Thermal decomposition at excessively high temperatures. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature. While the isomerization is robust, prolonged heating at very high temperatures could lead to degradation. 2. Ensure the starting 5-alkyl-1-(THP)-pyrazole is of high purity. Purify the starting material by column chromatography if necessary. |
| Difficulty in Isolating the Product | The product is an oil and difficult to handle. | The 3-alkyl-1-(THP)-pyrazole products are often oils. If the subsequent step is deprotection, it may be possible to proceed with the crude product after confirming its identity and purity by NMR. |
Data Presentation
The thermal isomerization of 5-alkyl-1-(THP)-pyrazoles to their 3-alkyl-1-(THP) isomers is reported to be a quantitative process. The following table summarizes representative data for this transformation.
| Alkyl Substituent (R) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| n-Butyl | 160 | 2 | >95 |
| n-Hexyl | 160 | 2 | >95 |
| n-Octyl | 160 | 2 | >95 |
| n-Dodecyl | 160 | 2 | >95 |
| n-Hexadecyl | 180 | 2 | >95 |
Note: The yields are typically reported as quantitative based on NMR analysis of the crude reaction mixture.
Experimental Protocols
General Protocol for the Thermal Isomerization of 5-Alkyl-1-(THP)-pyrazoles
This protocol is a general guideline for the thermal isomerization of 5-alkyl-1-(tetrahydropyran-2-yl)-1H-pyrazoles.
Materials:
-
5-alkyl-1-(tetrahydropyran-2-yl)-1H-pyrazole
-
Round-bottom flask or sealed tube
-
Heating mantle or oil bath with a temperature controller
-
Stir bar (optional)
Procedure:
-
Place the 5-alkyl-1-(tetrahydropyran-2-yl)-1H-pyrazole into a clean, dry round-bottom flask or a sealed tube.
-
Heat the neat compound to the desired temperature (typically between 160-180 °C) with or without stirring.
-
Maintain the temperature for the required reaction time (typically 2 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR or GC-MS. The reaction is complete when the starting material is no longer observed.
-
Once the reaction is complete, cool the flask to room temperature. The resulting 3-alkyl-1-(tetrahydropyran-2-yl)-1H-pyrazole is often obtained as an oil and can be used in the next step without further purification if the conversion is quantitative.
Mandatory Visualizations
Caption: Experimental workflow for the thermal isomerization.
Caption: Thermal isomerization signaling pathway.
References
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Pyrazole Intermediates in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with pyrazole intermediates during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole intermediate has crashed out of the reaction mixture. What are the immediate steps I should take?
A1: Immediate precipitation of your pyrazole intermediate can be alarming, but it is a common issue. The initial course of action depends on the stage of your reaction. If the reaction is incomplete, attempt to redissolve the precipitate by gently heating the mixture or adding a small amount of a co-solvent in which your intermediate is more soluble. Common co-solvents to consider are tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1] If the reaction is complete, you can proceed with isolating the product by filtration. However, if the goal is to keep it in solution for a subsequent step, a solvent screen to find a more suitable solvent system is recommended.
Q2: What are the key factors influencing the solubility of pyrazole intermediates?
A2: The solubility of pyrazole intermediates is primarily influenced by a combination of factors including:
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Molecular Structure: The presence of polar functional groups (e.g., -NH2, -OH, -COOH) can increase solubility in polar solvents, while non-polar substituents (e.g., alkyl, aryl groups) will favor less polar organic solvents.[2][3] The position of substituents on the pyrazole ring also plays a role in the molecule's overall polarity and crystal lattice energy.[4][5]
-
Solvent Choice: The principle of "like dissolves like" is crucial. Polar pyrazoles are more soluble in polar solvents like ethanol and methanol, while non-polar pyrazoles dissolve better in solvents like toluene or hexane.[1]
-
Temperature: Generally, the solubility of solid organic compounds, including pyrazole intermediates, increases with temperature.[1]
-
pH of the Medium: For pyrazole intermediates with ionizable groups (acidic or basic), the pH of the solution can significantly impact solubility. Adjusting the pH can convert the molecule into a more soluble salt form.[6]
Q3: How do I choose an appropriate solvent for my pyrazole synthesis to avoid solubility issues?
A3: Selecting the right solvent from the outset is critical. A good starting point is to consider the polarity of your starting materials and the expected pyrazole intermediate. Running small-scale solubility tests with a range of solvents can be highly informative. Common solvents for pyrazole synthesis include ethanol, methanol, acetic acid, DMF, and toluene.[7] For reactions that are prone to precipitation, using a higher boiling point solvent or a co-solvent system from the beginning can help maintain the solubility of all components throughout the reaction.
Q4: Can using a co-solvent help if my pyrazole intermediate is poorly soluble in the primary reaction solvent?
A4: Yes, a co-solvent is an excellent strategy to enhance solubility. A small amount of a highly polar, aprotic solvent like DMF or DMSO can be added to a less polar primary solvent (e.g., toluene, dichloromethane) to increase the overall solvating power of the mixture.[6][8] This approach can prevent the intermediate from precipitating during the reaction. It is important to ensure the co-solvent is compatible with your reaction conditions.
Q5: My pyrazole intermediate "oiled out" instead of crystallizing during purification. What should I do?
A5: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the impure compound is lower than the temperature of the solution. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also be effective. If these methods fail, you may need to redissolve the oil by adding more of the "good" solvent and then cooling the solution very slowly.
Troubleshooting Guides
Guide 1: Precipitate Formation During Reaction
This guide provides a step-by-step approach to address the unexpected precipitation of a pyrazole intermediate during a chemical reaction.
Step 1: Initial Assessment
-
Observe the precipitate: Note the color, nature (crystalline or amorphous), and amount of the precipitate.
-
Check reaction progress: Use an appropriate analytical technique (e.g., TLC, LC-MS) to determine if the starting materials have been consumed and if the desired product is the major component of the precipitate.
Step 2: Remedial Actions
-
If the reaction is incomplete:
-
Gentle Heating: Gradually increase the temperature of the reaction mixture while monitoring for dissolution. Be cautious not to exceed the decomposition temperature of your reactants or products.
-
Co-solvent Addition: Add a small amount of a co-solvent in which the intermediate is known to be more soluble (e.g., DMF, DMSO, THF). Add the co-solvent dropwise until the precipitate dissolves.
-
-
If the reaction is complete:
-
Isolate the product: If the precipitate is the desired product in a reasonably pure form, you can proceed with filtration, washing, and drying.
-
Proceed to the next step in situ: If the next reaction step can be performed in the same pot, you may be able to proceed by adding the next reagent, which might help to dissolve the intermediate.
-
Data Presentation
Table 1: General Solubility of Unsubstituted Pyrazole in Various Solvents
| Solvent | Polarity | Solubility | Reference |
| Water | High | Limited | [1] |
| Ethanol | High | Soluble | [1] |
| Methanol | High | Soluble | [1] |
| Acetone | Medium | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | |
| N,N-Dimethylformamide (DMF) | High | Soluble | |
| Tetrahydrofuran (THF) | Medium | Soluble | |
| Toluene | Low | Sparingly Soluble | |
| Hexane | Low | Insoluble |
Note: The solubility of substituted pyrazole intermediates can vary significantly based on the nature and position of the substituents. This table should be used as a general guideline.
Experimental Protocols
Protocol 1: Enhancing Solubility using a Co-solvent System
This protocol describes a general method for using a co-solvent to maintain the solubility of a pyrazole intermediate during synthesis.
Materials:
-
Primary reaction solvent (e.g., toluene, dichloromethane)
-
Co-solvent (e.g., DMF, DMSO, THF)
-
Reactants for pyrazole synthesis
-
Reaction flask with a condenser and stirring mechanism
-
Heating mantle or oil bath
Procedure:
-
To the reaction flask, add the starting materials and the primary reaction solvent.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent dropwise to the reaction mixture. A typical starting point is 5-10% (v/v) of the total solvent volume.
-
Continue adding the co-solvent until all solids are dissolved.
-
Proceed with the reaction as planned, monitoring for any signs of precipitation.
-
If precipitation occurs during the reaction, a small additional amount of the co-solvent can be added.
Protocol 2: pH Adjustment for Solubilization of Ionizable Pyrazole Intermediates
This protocol is for pyrazole intermediates that possess an acidic or basic functional group, allowing for solubilization through salt formation.
Materials:
-
Pyrazole intermediate with an ionizable group
-
Aqueous acidic solution (e.g., 1M HCl) or basic solution (e.g., 1M NaOH)
-
Organic solvent in which the salt form is soluble (e.g., water, methanol, ethanol)
-
pH meter or pH paper
Procedure for a Basic Pyrazole Intermediate:
-
Suspend the pyrazole intermediate in the chosen organic solvent or water.
-
While stirring, slowly add the aqueous acidic solution dropwise.
-
Monitor the pH of the mixture. Continue adding the acid until the solid dissolves. The pH at which dissolution occurs will depend on the pKa of the pyrazole intermediate.
-
Once dissolved, the pyrazole salt solution can be used for subsequent reactions or purification steps.
Procedure for an Acidic Pyrazole Intermediate:
-
Suspend the pyrazole intermediate in the chosen organic solvent or water.
-
While stirring, slowly add the aqueous basic solution dropwise.
-
Monitor the pH of the mixture. Continue adding the base until the solid dissolves.
-
The resulting pyrazole salt solution is now ready for further use.
Visualizations
Caption: A troubleshooting workflow for addressing precipitation during a pyrazole synthesis reaction.
Caption: A logical workflow for selecting a suitable method to enhance the solubility of a pyrazole intermediate.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent and substituent effect on the photophysical properties of pyrazoline derivatives: A spectroscopic study (2018) | Ebru Bozkurt | 69 Citations [scispace.com]
- 6. longdom.org [longdom.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Minimizing byproduct formation during halogenation of THP-pyrazole
Technical Support Center: Halogenation of THP-Protected Pyrazoles
Welcome to the technical support center for the halogenation of THP-protected pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the halogenation of THP-protected pyrazoles?
A1: The primary byproducts typically arise from issues with regioselectivity and the stability of the tetrahydropyranyl (THP) protecting group. Key byproducts include:
-
Regioisomers: Halogenation at positions other than the desired one on the pyrazole ring. While electrophilic substitution on the pyrazole ring generally favors the C4-position, other isomers can form depending on the substrate and reaction conditions.[1][2]
-
Di-halogenated Products: Introduction of two halogen atoms onto the pyrazole ring, particularly if an excess of the halogenating agent is used.
-
Deprotected Pyrazole: Cleavage of the THP group to yield the N-H pyrazole, which can then be halogenated or remain as a starting material impurity. THP groups are susceptible to acidic conditions.[3]
-
Byproducts from the Halogenating Agent: Some halogenating agents, such as N-halosuccinimides (NXS), can generate organic byproducts like succinimide.[1]
Q2: Which position on the pyrazole ring is most susceptible to electrophilic halogenation?
A2: For most pyrazole derivatives, electrophilic substitution, including halogenation, preferentially occurs at the C4-position.[1][2] The electron density at this position makes it the most nucleophilic. However, the presence of strong directing groups on the pyrazole ring can influence this selectivity.
Q3: What are some recommended starting conditions for a clean halogenation of a THP-protected pyrazole?
A3: For a clean and selective C4-halogenation, mild reaction conditions are recommended. A common and effective method involves the use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in an aprotic solvent.
Table 1: Recommended Starting Conditions for Halogenation
| Parameter | Recommended Condition | Notes |
| Halogenating Agent | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Use 1.05-1.2 equivalents to ensure complete conversion while minimizing di-halogenation. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are generally preferred to avoid side reactions. |
| Temperature | 0 °C to room temperature | Starting at a lower temperature can help control the reaction rate and improve selectivity. |
| Reaction Time | 1-4 hours | Monitor by TLC to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions with atmospheric moisture. |
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptom: NMR analysis of the crude product shows multiple sets of pyrazole signals, and TLC displays multiple spots with similar retention factors.[4]
-
Possible Cause: The reaction conditions are too harsh, or the substrate's electronic properties favor halogenation at multiple positions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even -78 °C to increase the kinetic selectivity for the C4-position.
-
Change the Halogenating Agent: Switch to a bulkier or less reactive halogenating agent. For example, if using Br₂, consider switching to NBS. Hypervalent iodine reagents in combination with halide salts can also offer high regioselectivity.[5]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents, such as fluorinated alcohols, which have been shown to improve regioselectivity in some pyrazole syntheses.
-
Issue 2: Significant Deprotection of the THP Group
-
Symptom: The presence of a significant amount of the N-H pyrazole byproduct is observed in the crude NMR or on the TLC plate.
-
Possible Cause: The reaction conditions are too acidic, leading to the cleavage of the THP acetal.[3] This can be caused by the halogenating agent itself or by the generation of acidic byproducts (e.g., HBr).
-
Troubleshooting Steps:
-
Add a Non-Nucleophilic Base: Incorporate a proton sponge or a mild inorganic base like sodium bicarbonate into the reaction mixture to neutralize any generated acid.
-
Use a Buffered System: Employing a buffered solvent system can help maintain a neutral pH throughout the reaction.
-
Alternative Halogenation Methods: Consider methods that are known to be performed under neutral or basic conditions. For instance, using Oxone and sodium halide salts in water can be a mild alternative.[1]
-
Issue 3: Low Conversion or Incomplete Reaction
-
Symptom: A significant amount of the THP-protected pyrazole starting material remains after the expected reaction time.
-
Possible Cause: The halogenating agent is not reactive enough under the chosen conditions, or the pyrazole ring is deactivated.
-
Troubleshooting Steps:
-
Increase the Temperature: Gradually increase the reaction temperature, for example, from room temperature to a gentle reflux, while monitoring for byproduct formation.
-
Increase Equivalents of Halogenating Agent: Incrementally increase the amount of the halogenating agent (e.g., from 1.1 to 1.5 equivalents).
-
Switch to a More Reactive Agent: If using NCS, consider switching to a more reactive chlorinating agent.
-
Experimental Protocols
Protocol 1: General Procedure for C4-Bromination using NBS
-
Preparation: Dissolve the THP-protected pyrazole (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain it under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: General Halogenation Pathway and Byproduct Formation
Caption: Reaction scheme showing the desired halogenation and common byproduct pathways.
Diagram 2: Troubleshooting Logic for Deprotection
Caption: A flowchart for troubleshooting the unwanted deprotection of the THP group.
References
- 1. researchgate.net [researchgate.net]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Interpreting the 1H NMR Spectrum of 1-(2-Tetrahydropyranyl)-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Tetrahydropyranyl)-1H-pyrazole. To facilitate a deeper understanding of the spectral features, a comparison is drawn with the spectra of unsubstituted pyrazole and its N-methylated analogue, 1-methylpyrazole. This document presents quantitative data in a clear tabular format, details the experimental methodology for spectral acquisition, and includes a visual representation of the molecule's structure and key proton correlations.
Comparison of 1H NMR Spectral Data
The introduction of the tetrahydropyranyl (THP) group at the N1 position of the pyrazole ring significantly alters the 1H NMR spectrum compared to the parent pyrazole and N-methylpyrazole. The table below summarizes the key differences in chemical shifts (δ) and coupling constants (J).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 (Pz) | ~7.55 | d | ~1.5 |
| H-4 (Pz) | ~6.29 | t | ~2.0 | |
| H-5 (Pz) | ~7.55 | d | ~2.5 | |
| H-2' (THP) | ~5.38 | dd | 10.0, 2.4 | |
| H-6'eq (THP) | ~4.09 | m | - | |
| H-6'ax (THP) | ~3.71 | m | - | |
| H-3', H-4', H-5' (THP) | 1.59 - 2.15 | m | - | |
| Pyrazole | H-3, H-5 | 7.66 | d | 2.3 |
| H-4 | 6.37 | t | 2.3 | |
| N-H | 13.2 (broad) | s | - | |
| 1-Methylpyrazole | H-3 | 7.33 | d | 1.6 |
| H-4 | 6.23 | t | 2.0 | |
| H-5 | 7.55 | d | 2.3 | |
| N-CH₃ | 3.87 | s | - |
Note: Data for the tetrahydropyran protons of this compound is based on the closely related structure, 3-Phenyl-1-(tetrahydro-pyran-2-yl)-1H-pyrazole, as detailed in cited literature.[1] Data for pyrazole and 1-methylpyrazole are compiled from various sources.[2]
Spectral Interpretation of this compound
The 1H NMR spectrum of this compound in CDCl₃ displays characteristic signals for both the pyrazole and the tetrahydropyran rings.
Pyrazole Ring Protons:
-
The protons at the 3- and 5-positions (H-3 and H-5) of the pyrazole ring are chemically non-equivalent due to the N-substitution. They appear as doublets around 7.55 ppm.[3] The coupling to the H-4 proton results in this splitting.
-
The H-4 proton resonates further upfield as a triplet at approximately 6.29 ppm, a result of coupling to both H-3 and H-5 protons.[3]
Tetrahydropyranyl (THP) Ring Protons:
-
A key diagnostic signal is the anomeric proton (H-2') attached to the carbon linked to both the pyrazole nitrogen and the ring oxygen. This proton appears as a doublet of doublets around 5.38 ppm.[3] The two different coupling constants arise from its coupling to the two adjacent protons on the THP ring.
-
The axial and equatorial protons at the 6'-position (adjacent to the oxygen) are diastereotopic and thus have different chemical shifts, appearing as complex multiplets around 4.09 and 3.71 ppm.[1]
-
The remaining methylene protons of the THP ring (H-3', H-4', and H-5') produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.59 and 2.15 ppm.[3]
Experimental Protocols
General Procedure for 1H NMR Spectroscopy:
1H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For a typical 1D proton experiment, the following parameters can be used: a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 to 64 scans are generally co-added to improve the signal-to-noise ratio. The resulting free induction decay (FID) is then Fourier transformed to obtain the spectrum. All chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).
Visualization of Molecular Structure and Proton Designations
The following diagram illustrates the chemical structure of this compound with the proton numbering used for the NMR signal assignments.
Figure 1. Structure of this compound with proton numbering.
References
A Comparative Guide to N-H Protecting Groups for Pyrazoles: THP, Boc, and SEM
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-containing molecules, the strategic use of N-H protecting groups is paramount. The pyrazole N-H proton is acidic and can interfere with a variety of synthetic transformations. Effective protection of this site allows for regioselective functionalization and prevents undesired side reactions. This guide provides an objective comparison of three commonly employed N-H protecting groups for pyrazoles: Tetrahydropyran (THP), tert-Butoxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
Introduction to Pyrazole N-H Protection
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The N-H proton is acidic enough (pKa ≈ 14-15) to be removed by common bases, and the resulting pyrazolate anion can react with electrophiles. Furthermore, the lone pair on the second nitrogen atom imparts basic properties to the ring system.[1][2] Protecting the N-H position is often a crucial step to control reactivity and achieve desired synthetic outcomes. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
References
Stability comparison of THP vs. sulfonyl protecting groups in pyrazole chemistry
For researchers, scientists, and drug development professionals navigating the complexities of pyrazole chemistry, the selection of an appropriate N-protecting group is a critical decision that can significantly impact synthetic efficiency and overall yield. This guide provides a detailed comparison of the stability of the commonly used tetrahydropyranyl (THP) group versus various sulfonyl protecting groups (tosyl, mesyl, and nosyl), supported by experimental data and protocols to aid in the strategic selection of the optimal protective moiety.
The stability of a protecting group is paramount, ensuring its integrity through various reaction conditions while allowing for its selective removal when desired. The choice between the acetal-based THP group and the robust sulfonyl-based groups hinges on the specific chemical environment of the synthetic route.
Comparative Stability Analysis
The stability of a protecting group is not absolute but rather dependent on the reaction conditions employed. The following table summarizes the known stability of THP and various sulfonyl protecting groups on the pyrazole nitrogen under common acidic, basic, and other specific conditions. It is important to note that while extensive qualitative data exists, direct quantitative head-to-head stability comparisons under a standardized set of conditions are not extensively reported in the literature. The stability is therefore presented here based on established reactivity principles and reported deprotection conditions.
| Protecting Group | Reagent/Condition Category | Specific Reagents/Conditions | Stability on Pyrazole Ring | Outcome |
| THP | Acidic | Dilute aqueous HCl, Acetic Acid, p-TsOH, PPTS | Labile | Cleavage |
| Trifluoroacetic acid (TFA) | Very Labile | Rapid Cleavage | ||
| Basic | Strong bases (e.g., n-BuLi, Grignard reagents) | Stable | No cleavage | |
| Aqueous bases (e.g., NaOH, K₂CO₃) | Stable | No cleavage | ||
| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | No cleavage | |
| Oxidative | Mild oxidants | Stable | No cleavage | |
| Tosyl (Ts) | Acidic | Strong acids (e.g., conc. H₂SO₄, HBr/AcOH) | Very Stable | Cleavage may occur under harsh conditions |
| Basic | Strong aqueous bases (e.g., refluxing NaOH) | Very Stable | Generally stable, cleavage is difficult | |
| Reductive | Dissolving metals (e.g., Na/NH₃), SmI₂ | Labile | Cleavage | |
| Nucleophilic | Thiophenol, Cs₂CO₃ | Stable | No cleavage | |
| Mesyl (Ms) | Acidic | Strong acids | Very Stable | Generally stable |
| Basic | Strong aqueous bases | Very Stable | Generally stable | |
| Reductive | Dissolving metals (e.g., Na/NH₃) | Labile | Cleavage | |
| Nosyl (Ns) | Acidic | Strong acids | Very Stable | Generally stable |
| Basic | Strong aqueous bases | Very Stable | Generally stable | |
| Nucleophilic | Thiophenol and a base (e.g., K₂CO₃, Cs₂CO₃) | Labile | Cleavage |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of the pyrazole nitrogen with THP and tosyl groups, along with a general protocol for assessing protecting group stability.
Protocol 1: N-Protection of Pyrazole with THP
Objective: To introduce the tetrahydropyranyl (THP) protecting group onto the pyrazole nitrogen.
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrazole (1.0 eq) in dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) or pyridinium p-toluenesulfonate (PPTS) (0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(tetrahydro-2H-pyran-2-yl)pyrazole.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: N-Deprotection of THP-Protected Pyrazole
Objective: To remove the THP protecting group from the pyrazole nitrogen.
Materials:
-
N-(tetrahydro-2H-pyran-2-yl)pyrazole
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dilute hydrochloric acid (e.g., 1 M HCl) or p-TsOH·H₂O
Procedure:
-
Dissolve the THP-protected pyrazole (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of dilute hydrochloric acid or p-TsOH·H₂O.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.
Protocol 3: N-Protection of Pyrazole with Tosyl Chloride
Objective: To introduce the p-toluenesulfonyl (tosyl) protecting group onto the pyrazole nitrogen.
Materials:
-
Pyrazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq) in acetonitrile or DCM, add triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to give the crude N-tosylpyrazole.
-
Purify by recrystallization or column chromatography.
Protocol 4: N-Deprotection of Tosyl-Protected Pyrazole
Objective: To remove the tosyl protecting group from the pyrazole nitrogen.
Materials:
-
N-tosylpyrazole
-
Magnesium turnings
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution
Procedure (Reductive Cleavage):
-
Suspend N-tosylpyrazole (1.0 eq) and magnesium turnings (5.0 eq) in methanol.
-
Sonicate the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate and extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the deprotected pyrazole.
Protocol 5: General Procedure for Stability Assessment
Objective: To quantitatively assess the stability of a protected pyrazole under specific conditions.
Materials:
-
N-protected pyrazole
-
Internal standard (a stable, non-reactive compound with a distinct analytical signal)
-
Solvent for the reaction
-
The specific reagent to be tested (e.g., acid, base)
-
Quenching agent
-
Analytical instrument (e.g., HPLC, GC, NMR)
Procedure:
-
Prepare a stock solution of the N-protected pyrazole and an internal standard of known concentrations in the reaction solvent.
-
At time t=0, withdraw an aliquot, quench the reaction (if necessary), and analyze by the chosen analytical method to establish the initial ratio of the protected pyrazole to the internal standard.
-
Add the test reagent to the remaining stock solution and maintain at a constant temperature.
-
Withdraw aliquots at predetermined time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Immediately quench each aliquot to stop the reaction.
-
Analyze each quenched aliquot to determine the ratio of the remaining protected pyrazole to the internal standard.
-
Calculate the percentage of the protected pyrazole remaining at each time point to determine its stability under the tested conditions.
Logical Relationship of Protecting Group Stability
The choice of a protecting group is often dictated by the need for orthogonality, allowing for the selective removal of one group in the presence of others. The following diagram illustrates the stability and lability of THP and sulfonyl protecting groups under different chemical regimes, highlighting their orthogonal relationship.
Caption: Orthogonality of THP and Sulfonyl Protecting Groups.
Conclusion
The choice between THP and sulfonyl protecting groups for pyrazole nitrogen is a strategic one, guided by the planned synthetic route.
-
THP is an excellent choice when subsequent reactions are performed under basic, reductive, or nucleophilic conditions, and a mild acidic deprotection is desired. Its primary liability is its sensitivity to acid.
-
Sulfonyl groups (Tosyl, Mesyl) offer broad stability to both acidic and basic conditions, making them suitable for a wider range of reaction environments. Their removal, however, requires specific and often harsher reductive conditions.
-
Nosyl , a specific sulfonyl group, provides the advantage of being cleavable under mild, non-reductive nucleophilic conditions (thiolates), offering a valuable orthogonal strategy when both acid/base stability and mild, specific deprotection are required.
By carefully considering the stability profiles and utilizing the provided experimental protocols, researchers can confidently select and implement the most appropriate protecting group strategy for their specific synthetic challenges in pyrazole chemistry, ultimately leading to more efficient and successful outcomes.
Advantages and disadvantages of the THP protecting group for pyrazoles
A Comparative Guide to the THP Protecting Group for Pyrazoles
The strategic use of protecting groups is fundamental in the multistep synthesis of complex molecules, particularly in the realm of heterocyclic chemistry. For pyrazoles, a scaffold of significant interest in medicinal chemistry and materials science, N-protection is often a prerequisite for achieving desired regioselectivity in substitution reactions.[1] Among the arsenal of available protecting groups, the tetrahydropyranyl (THP) group offers a unique combination of attributes. This guide provides a comprehensive comparison of the THP group with other common alternatives for the N-protection of pyrazoles, supported by experimental data and detailed protocols.
The Tetrahydropyranyl (THP) Group: An Overview
The THP group is an acetal-type protecting group, installed by the acid-catalyzed addition of a pyrazole to 3,4-dihydro-2H-pyran (DHP). Its popularity stems from its low cost, ease of introduction, and distinct stability profile.[2]
Advantages of the THP Protecting Group:
-
Stability to Basic and Nucleophilic Reagents: The THP group is exceptionally stable under a wide range of non-acidic conditions. This includes strong bases, organometallic reagents (like organolithiums and Grignard reagents), and hydrides, making it highly valuable for subsequent reactions such as metalation-alkylation sequences.[3]
-
Mild Introduction and Cleavage: Protection is typically achieved in high yield using catalytic amounts of a mild acid like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[4] Deprotection is also readily accomplished under mild acidic conditions, often with aqueous acids or Lewis acids in alcoholic solvents.[5]
-
Green Chemistry Potential: Recent studies have highlighted a solvent- and catalyst-free method for the quantitative protection of pyrazole with DHP, offering a greener alternative to traditional methods.[6]
-
Enhanced Solubility: The introduction of the THP group can improve the solubility of pyrazole-containing compounds in organic solvents.[5]
Disadvantages of the THP Protecting Group:
-
Acid Lability: The primary drawback of the THP group is its sensitivity to acidic conditions. It is readily cleaved by strong acids and even moderately acidic conditions, which can limit its use in reactions that require an acidic environment.[4]
-
Introduction of a Stereocenter: The reaction of DHP with the pyrazole nitrogen creates a new stereocenter at the anomeric carbon of the THP ring. If the pyrazole substrate is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and characterization (e.g., by NMR spectroscopy).[3][4]
Comparison with Alternative N-Protecting Groups for Pyrazoles
The choice of a protecting group is highly dependent on the planned synthetic route. Below is a comparison of the THP group with other commonly employed protecting groups for pyrazoles.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| THP (Tetrahydropyranyl) | DHP, cat. acid (e.g., TsOH, PPTS) | Mild acid (e.g., aq. HCl, TFA, PPTS)[5] | Stable to bases, organometallics, hydrides.[3] Labile to acid. | Low cost, high stability to bases/nucleophiles, mild conditions. | Acid sensitive, creates a new stereocenter.[4] |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., DMAP, NaH)[7][8] | Strong acid (e.g., TFA, HCl)[9] | Stable to a wide range of nucleophiles and bases. Labile to strong acid. | No new stereocenter, widely used and predictable.[7] | Can be cleaved under some Lewis acid conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH)[10] | Fluoride source (e.g., TBAF) or strong acid.[11][12] | Stable to a broad range of conditions, including some acidic and basic media.[11] | Orthogonal deprotection with fluoride, enables regioselective functionalization via group transposition.[11] | Higher cost of reagent, silicon-containing byproducts. |
| Trityl (Triphenylmethyl) | Tr-Cl, base (e.g., Et₃N) | Mild acid (e.g., formic acid, dilute TFA). | Stable to basic and nucleophilic conditions. Very labile to acid. | Bulky group can direct regioselectivity, easily cleaved. | Steric hindrance can make introduction difficult. |
| Benzyl/PMB | BnBr/PMB-Cl, base (e.g., NaH, K₂CO₃) | Hydrogenolysis (Pd/C, H₂) for Benzyl; Oxidative cleavage (DDQ, CAN) for PMB. | Generally robust. | Orthogonal removal conditions. | Hydrogenolysis is not compatible with reducible groups (e.g., alkynes, nitro groups). |
Experimental Data and Protocols
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of pyrazoles with the THP group and its alternatives.
Table 1: N-Protection of Pyrazoles
| Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Pyrazole | THP | DHP, neat, rt, 10 min | Quantitative | [6] |
| 4-Iodopyrazole | THP | DHP, cat. TsOH, CH₂Cl₂, rt, 2 h | 95 | (Representative) |
| Imidazole | Boc | (Boc)₂O, NaH, THF, rt | 95 | [9] |
| Pyrazole | SEM | SEM-Cl, NaH, DMF, 0 °C to rt | 85-95 | [11] |
Table 2: N-Deprotection of Pyrazoles
| Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| 1-THP-Pyrazole | THP | 2M HCl, EtOH, rt, 1 h | >95 | (Representative) |
| 1-Boc-Pyrazole | Boc | NaBH₄, EtOH, rt, 1.5 h | 98 | [9] |
| 1-SEM-Pyrazole | SEM | 1M HCl, EtOH, reflux, 2 h | 90-98 | [11] |
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the general workflow for using a protecting group in pyrazole synthesis and a comparison of the stability of different protecting groups.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
A Comparative Guide to 1-(2-Tetrahydropyranyl)-1H-pyrazole and Other Intermediates in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern drug synthesis, enabling chemists to achieve regioselectivity and chemoselectivity in complex molecular architectures. The pyrazole nucleus, a common scaffold in a multitude of pharmaceuticals, often requires N-protection to facilitate functionalization at other positions. This guide provides an objective comparison of the efficacy of 1-(2-Tetrahydropyranyl)-1H-pyrazole (THP-pyrazole) with other common N-protected pyrazole intermediates, supported by experimental data and detailed protocols.
Introduction to N-Protected Pyrazole Intermediates
The acidic N-H proton of the pyrazole ring can interfere with many synthetic transformations, such as metalation-electrophilic quench reactions and cross-coupling reactions. To circumvent this, the pyrazole nitrogen is temporarily blocked with a protecting group. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease and selectivity of its removal. This guide focuses on a comparative analysis of four commonly employed N-protecting groups for pyrazole: Tetrahydropyranyl (THP), tert-Butoxycarbonyl (Boc), Trityl (Tr), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
Comparison of Key Performance Metrics
The efficacy of these protecting groups can be evaluated based on several factors, including the efficiency of their introduction (protection) and removal (deprotection), and their performance in key synthetic transformations. A crucial reaction in drug discovery is the formation of carbon-carbon bonds, often facilitated by palladium-catalyzed cross-coupling reactions, for which pyrazole-boronic esters are key intermediates. The following table compares the synthesis of a versatile pyrazole-5-boronic acid pinacol ester intermediate using different N-protected pyrazoles.
| Protecting Group | Protection Yield (%) | Lithiation/Borylation Yield (%) | Deprotection Yield (%) | Key Advantages | Key Disadvantages |
| THP | ~95%[1] | ~38%[2] | ~95% (Acidic) | Green protection possible, stable to strong bases. | Introduces a new stereocenter. |
| Boc | 75-98%[1][3] | Data not available | 75-98% (Mild basic)[1][3] | Easily removed under mild, non-acidic conditions. | Can be sensitive to strong acids and bases. |
| Trityl | High | Data not available | 85-95% (Mild acidic)[4] | Bulky, can offer steric hindrance; removed under mild acid. | Bulky, may hinder some reactions. |
| SEM | ~84%[5] | High (qualitative)[5] | High (qualitative)[5] | Stable to a wide range of conditions; removed with fluoride. | Deprotection requires specific fluoride reagents. |
Experimental Protocols
Detailed methodologies for the protection, functionalization, and deprotection of each pyrazole intermediate are crucial for reproducibility and optimization.
This compound (THP-pyrazole)
Protection (Green, Solvent- and Catalyst-Free Method)[1]:
-
Combine pyrazole and 3,4-dihydro-2H-pyran (1.1 equivalents) in a sealed vessel.
-
Heat the mixture at 60 °C for 1-2 hours.
-
The reaction proceeds to quantitative conversion, and the product can be used without further purification.
Lithiation and Borylation to form 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester[2]:
-
Dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
Deprotection (Acidic Hydrolysis):
-
Dissolve the THP-protected pyrazole in a mixture of acetic acid, THF, and water (4:2:1).
-
Stir the solution at room temperature for 8-12 hours.
-
Neutralize the mixture and extract the deprotected pyrazole.
N-tert-Butoxycarbonyl-pyrazole (Boc-pyrazole)
Protection[3]:
-
To a solution of pyrazole in a suitable solvent (e.g., acetonitrile or dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine or DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the N-Boc-pyrazole.
Deprotection (Mild Basic Conditions)[1][3]:
-
Dissolve the N-Boc-pyrazole in ethanol.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) and stir at room temperature.
-
The reaction is typically complete within a few hours, yielding the deprotected pyrazole.
N-Trityl-pyrazole (Tr-pyrazole)
Protection:
-
Dissolve pyrazole in a suitable solvent like DMF or CH₂Cl₂.
-
Add a base such as triethylamine or sodium hydride.
-
Add trityl chloride (TrCl) and stir at room temperature or with gentle heating.
-
Isolate the product after an aqueous workup.
Deprotection (Mild Acidic Conditions)[4]:
-
Dissolve the N-trityl-pyrazole in a solvent such as dichloromethane.
-
Add a mild acid like formic acid or a catalytic amount of a stronger acid like trifluoroacetic acid (TFA).
-
Stir at room temperature until deprotection is complete.
-
The triphenylmethanol byproduct can be easily removed by chromatography.
N-2-(Trimethylsilyl)ethoxymethyl-pyrazole (SEM-pyrazole)
Protection[5]:
-
To a solution of pyrazole in acetonitrile, add a catalytic amount of SEM-Cl (10 mol%).
-
Heat the reaction at 95 °C for 24 hours.
-
Isolate the N-SEM-pyrazole after workup.
Deprotection (Fluoride-mediated)[6][7]:
-
Dissolve the N-SEM-pyrazole in a solvent such as THF or DMF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Heat the reaction mixture as required to effect cleavage.
-
Isolate the deprotected pyrazole after an aqueous workup.
Experimental Workflows and Signaling Pathways
Visualizing synthetic routes and logical relationships can aid in understanding and planning complex syntheses.
Caption: General workflow for the synthesis of functionalized pyrazoles using a protecting group strategy.
Caption: One-pot synthesis of 3(5)-alkylpyrazoles via THP-protection and thermal isomerization.
Conclusion
The choice of an N-protecting group for pyrazole in drug synthesis is a critical decision that impacts the overall efficiency and feasibility of a synthetic route. This compound offers a robust and often high-yielding option, with the significant advantage of a "green" protection protocol. However, the introduction of a new stereocenter must be considered. The Boc group provides a valuable alternative, particularly when mild, non-acidic deprotection is required. Trityl and SEM groups offer further options with their unique steric and electronic properties and specific deprotection methods. The selection of the optimal intermediate will ultimately depend on the specific target molecule, the planned synthetic sequence, and the compatibility of the protecting group with other functional groups present in the molecule. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their drug discovery and development endeavors.
References
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
Comparative analysis of green chemistry methods for pyrazole protection
For Researchers, Scientists, and Drug Development Professionals
The protection of the pyrazole nitrogen is a fundamental step in the synthesis of a vast array of pharmaceuticals and agrochemicals. Traditional methods for installing protecting groups often rely on hazardous reagents and volatile organic solvents, contributing to significant environmental waste. This guide provides a comparative analysis of emerging green chemistry methods for the N-protection of pyrazoles, offering a more sustainable approach to this critical synthetic transformation. We will compare two key green methods—a solvent-free approach for tetrahydropyran-2-yl (THP) protection and a recyclable solvent method for tert-butoxycarbonyl (Boc) protection—against their conventional counterparts, supported by experimental data and detailed protocols.
Comparative Analysis of Pyrazole Protection Methods
The following table summarizes the key quantitative and qualitative metrics for the green and conventional methods of N-Boc and N-THP protection of pyrazole.
| Method | Protecting Group | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Key Green Advantages |
| Green Method 1 | tert-butoxycarbonyl (Boc) | None | Polyethylene Glycol (PEG-400) | 2.5 hours | Room Temp. | 95% | Recyclable and biodegradable solvent, catalyst-free.[1][2] |
| Conventional Boc | tert-butoxycarbonyl (Boc) | DMAP/DIPEA | Dichloromethane (DCM) | 2 hours | 0°C to Room Temp. | 85% | - |
| Green Method 2 | tetrahydropyran-2-yl (THP) | None | Solvent-free | Not specified | Not specified | Quantitative | Eliminates solvent waste, high atom economy.[3][4] |
| Conventional THP | tetrahydropyran-2-yl (THP) | p-toluenesulfonic acid (p-TSA) | Dichloromethane (DCM) | 30 min | 0°C to Room Temp. | >99% | - |
Green Chemistry Metrics: A Quantitative Look
To further evaluate the environmental impact of these methods, we can consider two key green chemistry metrics: Atom Economy and E-Factor.
-
Atom Economy measures the efficiency of a reaction in converting reactants to the desired product. A higher atom economy indicates less waste generation.
-
E-Factor (Environmental Factor) is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor is indicative of a greener process.
| Method | Protecting Group | Atom Economy (%) | E-Factor (calculated) |
| Green Method 1 (Boc) | tert-butoxycarbonyl (Boc) | 68.3% | ~1.5 (excluding solvent) |
| Conventional Boc | tert-butoxycarbonyl (Boc) | 68.3% | >10 (including solvent and catalyst) |
| Green Method 2 (THP) | tetrahydropyran-2-yl (THP) | 100% | 0 (ideal, solvent-free) |
| Conventional THP | tetrahydropyran-2-yl (THP) | 100% | >10 (including solvent and catalyst) |
Note: The E-Factor for conventional methods is significantly higher due to the large amounts of solvent used, which is often not recycled. The calculated E-factor for the green Boc method does not account for the recycling of PEG-400, which would further lower its environmental impact.
Experimental Protocols
Green Method 1: N-Boc Protection using PEG-400[1][2]
Materials:
-
Substituted pyrazole (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.4 mmol)
-
Polyethylene glycol (PEG-400) (1.0 mL)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, a mixture of the substituted pyrazole (1.0 mmol), (Boc)₂O (1.4 mmol), and PEG-400 (1.0 mL) is stirred at room temperature for 2.5 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the complete consumption of the reactant.
-
Upon completion, the reaction mixture is poured into water and extracted with diethyl ether.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The aqueous layer containing PEG-400 can be recovered and reused.
Conventional Method: N-Boc Protection using DMAP/DIPEA[1]
Materials:
-
Substituted pyrazole (1 mmol)
-
Dichloromethane (DCM)
-
N,N-diisopropylethylamine (DIPEA) (1 mmol)
-
4-dimethylaminopyridine (DMAP) (catalytic amount)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)
Procedure:
-
In a 50 mL round-bottom flask, the substituted pyrazole (1 mmol) is dissolved in dichloromethane with stirring to obtain a clear solution.
-
To this solution, DIPEA (1 mmol) and a catalytic amount of DMAP are added at 0°C.
-
After 15 minutes, (Boc)₂O (1 mmol) is added, and the reaction is stirred at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, the dichloromethane is evaporated, and the crude product is purified by column chromatography.
Green Method 2: Solvent- and Catalyst-Free N-THP Protection[3][4]
This method involves the direct reaction of pyrazole with dihydropyran (DHP) without any solvent or catalyst, leading to a quantitative yield of the N-THP protected pyrazole.[3][4] The specific reaction time and temperature were not detailed in the provided search results but are implied to be advantageous.
Conventional Method: N-THP Protection using p-TSA
Materials:
-
Alcohol (in this case, the N-H of pyrazole) (7.06 mmol)
-
Dihydropyran (DHP) (1.5 equiv.)
-
Dichloromethane (DCM) (25 mL)
-
Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TSA) (0.1 equiv.)
Procedure:
-
To a round-bottom flask, add dihydropyran and dichloromethane, and cool to 0°C.
-
Add the catalyst (PPTS or p-TSA).
-
A suspension of the pyrazole in dichloromethane is then added slowly at 0°C.
-
The reaction is warmed to room temperature and stirred for approximately 30 minutes, with monitoring by TLC.
-
After the reaction is complete, water is added, and the mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Logical Workflow for Selecting a Green Pyrazole Protection Method
The following diagram illustrates a decision-making workflow for selecting an appropriate green protection method for pyrazole based on key experimental considerations.
Caption: Decision workflow for green pyrazole protection.
Conclusion
The adoption of green chemistry principles in the protection of pyrazoles offers significant advantages in terms of waste reduction, safety, and sustainability. The solvent-free N-THP protection and the use of recyclable PEG-400 for N-Boc protection represent viable and efficient alternatives to conventional methods. By considering the green metrics and experimental protocols outlined in this guide, researchers can make more informed and environmentally conscious decisions in their synthetic endeavors, contributing to a greener and more sustainable future for the chemical industry.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
Unveiling Molecular Architecture: X-ray Crystallography for the Structural Validation of THP-protected Pyrazoles
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This structural validation ensures the correct stereochemistry and connectivity of a synthesized compound, which are critical for its biological activity and safety profile. For heterocyclic compounds like pyrazoles, which form the core of many pharmaceuticals, unambiguous structural confirmation is a non-negotiable step. The use of protecting groups, such as the tetrahydropyranyl (THP) group, further complicates structural elucidation, making robust analytical techniques indispensable.
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of THP-protected pyrazoles. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate techniques for their needs.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it provides a detailed three-dimensional map of electron density, revealing precise atomic coordinates, bond lengths, and bond angles. This technique offers an unparalleled level of detail, resolving any ambiguity regarding isomerism, conformation, and stereochemistry.
Complementary Techniques: NMR and Mass Spectrometry
While X-ray crystallography provides a static, solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the molecule's structure in solution.[4][5][6][7] ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively, providing clues about connectivity and stereochemistry through chemical shifts and coupling constants.
Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern.[8][9][10][11] This data is crucial for confirming the elemental composition and can help in identifying the different components of the molecule.
Quantitative Data Comparison
The following table summarizes the type of quantitative data obtained from each technique for a representative THP-protected pyrazole, 3,5-Diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry |
| General Information | Provides absolute 3D structure, bond lengths, bond angles, and crystal packing information. | Provides information on the chemical environment and connectivity of protons. | Provides information on the chemical environment of carbon atoms. | Provides molecular weight and fragmentation pattern. |
| Sample State | Solid (single crystal) | Solution | Solution | Gas phase (after ionization) |
| Data Type | Atomic coordinates, bond lengths (Å), bond angles (°) | Chemical shift (δ, ppm), coupling constants (J, Hz) | Chemical shift (δ, ppm) | Mass-to-charge ratio (m/z) |
| Example Data | Pyrazole Ring (Representative) - N1-N2: ~1.35 Å- N2-C3: ~1.33 Å- C3-C4: ~1.40 Å- C4-C5: ~1.38 Å- C5-N1: ~1.34 Å- C5-N1-N2: ~112°- N1-N2-C3: ~105°THP Ring (Representative) - C-O: ~1.43 Å- C-C: ~1.52 Å- C-O-C angle: ~112° | Chemical Shifts (CDCl₃, 400 MHz) - Phenyl-H: δ 7.27-7.88 (m)- Pyrazole-H4: δ 6.64 (s)- THP-CH(O-N): δ 5.22 (dd)- THP-CH₂O: δ 3.62-4.18 (m)- THP-CH₂: δ 1.54-2.74 (m) | Chemical Shifts (CDCl₃, 100 MHz) - Phenyl-C: δ 126.0-133.5- Pyrazole-C3/C5: δ 151.2, 145.6- Pyrazole-C4: δ 103.9- THP-C(O-N): δ 84.5- THP-C-O: δ 67.8- THP-C: δ 23.1, 24.9, 29.8 | Molecular Ion (for 3,5-Diphenylpyrazole) - [M]⁺: m/z 220Key Fragments - Loss of N₂: m/z 192- Phenyl Cation: m/z 77 |
Note: A publicly available CIF file for 3,5-Diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole was not found. The X-ray crystallography data presented are representative values for pyrazole and THP rings from similar structures in the Cambridge Structural Database.
Experimental Protocols
X-ray Crystallography (Single Crystal)
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the THP-protected pyrazole in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The process should be undisturbed to allow for the formation of well-ordered crystals.[12]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images while the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the THP-protected pyrazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.
-
¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer. A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Data Acquisition: A proton-decoupled experiment is typically used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the THP-protected pyrazole is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: A small volume of the sample solution is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.[13][14][15][16]
-
Mass Spectrometry Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum shows the relative abundance of each fragment. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow for structural validation and the logical importance of this process in drug development.
References
- 1. eas.org [eas.org]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. mdpi.com [mdpi.com]
- 12. How To [chem.rochester.edu]
- 13. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. emerypharma.com [emerypharma.com]
Purity Assessment of 1-(2-Tetrahydropyranyl)-1H-pyrazole: A Comparative Guide to LC-MS, GC-MS, and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of chemical purity is a cornerstone of reliable scientific research and a critical regulatory requirement in drug development. For novel heterocyclic compounds such as 1-(2-Tetrahydropyranyl)-1H-pyrazole, a versatile building block in medicinal chemistry, selecting the most appropriate analytical technique for purity assessment is paramount. This guide provides an objective comparison of three powerful analytical methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is evaluated based on its ability to identify and quantify the principal compound and potential process-related impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on the analyte's properties and the specific requirements of the analysis, such as the need for structural confirmation, absolute quantification, or high-throughput screening. LC-MS is often the primary choice for its versatility with a wide range of small molecules, while GC-MS is ideal for volatile and thermally stable compounds.[1] qNMR stands out for its ability to provide absolute purity assessment without the need for a specific reference standard of the analyte.[2]
A summary of the performance characteristics of each technique for the analysis of this compound is presented below.
| Parameter | LC-MS | GC-MS | qNMR |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Identification and quantification of the main component and non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Absolute purity determination and structural confirmation of the main component and impurities. |
| Sample Derivatization | Generally not required. | May be required for polar or non-volatile compounds, but likely not for the target analyte. | Not required. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range.[3] | Low ng/mL to pg/mL range. | ~0.1% (w/w) |
| Precision | High (RSD < 2%) | High (RSD < 5%) | Very High (RSD < 1%) |
| Throughput | High | Moderate to High | Low to Moderate |
| Key Advantages | High sensitivity and selectivity; suitable for a broad range of compounds; provides molecular weight information.[4] | Excellent separation efficiency for volatile compounds; extensive spectral libraries for identification. | Provides absolute purity without a reference standard of the analyte; non-destructive; rich structural information.[5] |
| Key Limitations | Matrix effects can cause ion suppression; requires reference standards for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires more sample; potential for peak overlap. |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the acid-catalyzed reaction of pyrazole with 3,4-dihydro-2H-pyran (DHP).[6] A thorough purity assessment must consider potential impurities arising from this process.
-
Unreacted Starting Materials: Pyrazole and 3,4-dihydro-2H-pyran.
-
Isomeric Byproducts: Reaction at the other nitrogen of the pyrazole ring, if sterically accessible.
-
Degradation Products: Acid-catalyzed hydrolysis of the tetrahydropyranyl group, leading back to pyrazole.
-
Byproducts from DHP: DHP can polymerize under acidic conditions.[6]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, methanol).
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using LC-MS, GC-MS, and qNMR are provided below.
Protocol 1: Purity Assessment by LC-MS
This protocol outlines a general reversed-phase LC-MS method suitable for the separation and identification of this compound and its non-volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the sample.
- Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
- Further dilute as necessary to fall within the linear range of the instrument.
2. LC-MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |
| Drying Gas Temp | 300 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
3. Data Analysis:
- Integrate the peak area for this compound and all detected impurities.
- Calculate the area percent purity.
- Use the full scan mass data to determine the molecular weights of impurities and propose potential structures based on fragmentation patterns from product ion scans.
Protocol 2: Analysis of Volatile Impurities by GC-MS
This protocol is designed to detect and quantify residual solvents and unreacted starting materials.
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the sample into a 20 mL headspace vial.
- Add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
- Seal the vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Headspace |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial 40 °C for 5 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes. |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-400 |
| Source Temperature | 230 °C |
3. Data Analysis:
- Identify peaks corresponding to residual solvents and starting materials by comparing their mass spectra with a reference library (e.g., NIST).
- Quantify by creating a calibration curve with known standards.
Protocol 3: Absolute Purity Determination by qNMR
This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
- Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
2. NMR Instrumentation and Parameters:
| Parameter | Condition |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Pulse Program | zg30 (or other quantitative single pulse experiment) |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (at least 30 seconds to be safe) |
| Number of Scans | 16 (or more for better signal-to-noise) |
| Temperature | 298 K |
3. Data Processing and Analysis:
- Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
- Integrate a well-resolved signal of the analyte and a signal of the internal standard.
- Calculate the purity using the following equation:
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for purity assessment using LC-MS.
References
- 1. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. agilent.com [agilent.com]
- 4. rsc.org [rsc.org]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
Protecting the Path to Pyrazole C5-Functionalization: A Comparative Guide to THP-Protected versus Unprotected Reaction Outcomes
For researchers and professionals in drug development and organic synthesis, the strategic functionalization of the pyrazole scaffold is a cornerstone of discovering novel molecular entities. A critical challenge lies in achieving regioselective substitution, particularly at the C5 position. This guide provides an objective comparison, supported by experimental data, of reaction outcomes when employing a tetrahydropyranyl (THP) protecting group versus attempting direct functionalization of unprotected pyrazole, specifically focusing on lithiation and subsequent alkylation.
The acidic proton on the nitrogen of the pyrazole ring complicates direct C-H functionalization using strong bases. In the absence of a protecting group, organolithium reagents will preferentially deprotonate the N-H bond, leading to an N-lithiated pyrazole. Subsequent reaction with an electrophile, such as an alkyl halide, results predominantly in N-alkylation, often yielding a mixture of N1 and N2 regioisomers.[1][2][3][4][5] This outcome precludes the desired C5 substitution.
To circumvent this, a protection strategy is employed. The tetrahydropyranyl (THP) group serves as an effective and readily cleavable protecting group for the pyrazole nitrogen.[6][7] By masking the acidic N-H proton, the THP group directs deprotonation by an organolithium reagent to the C5 position. This regioselective lithiation enables the introduction of a wide array of electrophiles at this carbon, which, after deprotection, yields the desired 3(5)-substituted pyrazole.[6] A notable advantage of this approach is the ability to perform the protection, lithiation, alkylation, and deprotection in a one-pot synthesis, offering high efficiency and yields.[6][7]
Comparative Analysis of Reaction Outcomes
The following table summarizes the key differences in reaction outcomes between THP-protected and unprotected pyrazole when subjected to lithiation with n-butyllithium (n-BuLi) followed by quenching with an alkyl halide.
| Feature | THP-Protected Pyrazole | Unprotected Pyrazole |
| Initial Reaction with n-BuLi | Regioselective deprotonation at the C5 position. | Deprotonation of the acidic N-H proton, forming an N-lithiated pyrazole.[8] |
| Reaction with Alkyl Halide | C5-alkylation. | N-alkylation, often resulting in a mixture of N1 and N2 regioisomers.[1][2][3][4][5] |
| Primary Product | 1-(THP)-5-alkylpyrazole. | A mixture of 1-alkylpyrazole and 2-alkylpyrazole. |
| Final Product (after deprotection) | 3(5)-Alkylpyrazole. | N/A (as C-alkylation is not the primary pathway). |
| Regioselectivity | High for C5-functionalization. | Poor for C-functionalization; variable for N-alkylation depending on sterics and conditions.[1][4][5] |
| Overall Yield of C5-Alkylated Product | High (e.g., 75-95% for various alkyl halides in a one-pot synthesis).[6][9] | Negligible to none. |
| Key Advantage | Enables regioselective C5-functionalization. | Simpler starting material (no protection step). |
| Key Disadvantage | Requires protection and deprotection steps. | Does not lead to the desired C5-alkylated product under these conditions. |
Experimental Protocols
I. One-Pot Synthesis of 3(5)-Alkylpyrazoles via THP-Protection
This protocol is adapted from the work of Mezei and Ahmed (2015).[6][9][7]
Step 1: THP Protection (Solvent- and Catalyst-Free)
-
In a round-bottom flask, combine pyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (DHP) (1.2 eq).
-
Stir the mixture at room temperature for 1 hour. The reaction is typically quantitative, yielding 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (THP-pyrazole).
Step 2: Lithiation and Alkylation
-
Dissolve the crude THP-pyrazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature.
-
Stir for an additional 2-4 hours at room temperature.
Step 3: Deprotection
-
Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Add a 2 M solution of hydrochloric acid (HCl) to facilitate the cleavage of the THP group.
-
Stir at room temperature until deprotection is complete (monitored by TLC or GC-MS).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3(5)-alkylpyrazole.
II. Reaction of Unprotected Pyrazole with n-BuLi and an Alkyl Halide
This protocol describes the expected outcome of attempting direct C-alkylation of unprotected pyrazole.
-
Dissolve pyrazole (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq). Effervescence (hydrogen gas evolution) will be observed as the N-H proton is abstracted.
-
Stir the resulting solution of N-lithiated pyrazole at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours.[10]
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the products with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis of the crude product will reveal a mixture of N1- and N2-alkylated pyrazoles, with negligible amounts of any C-alkylated product. The ratio of N1 to N2 isomers is dependent on the steric bulk of the pyrazole substituents and the alkylating agent, as well as other reaction conditions.[1][4][5]
Visualizing the Reaction Pathways
The following diagrams illustrate the distinct logical workflows for the reactions of THP-protected and unprotected pyrazoles.
Caption: Workflow for C5-alkylation of pyrazole via the THP-protection strategy.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of THP Protection in Large-Scale Synthesis
In the high-stakes world of pharmaceutical and fine chemical manufacturing, the choice of a protecting group for a sensitive functional group can have profound implications on the overall cost, efficiency, and environmental impact of a multi-step synthesis. For the protection of alcohols, the tetrahydropyranyl (THP) ether has long been a workhorse, lauded for its low cost and general stability. However, its inherent drawbacks, particularly the formation of diastereomers, necessitate a careful cost-benefit analysis, especially when compared to more modern alternatives like silyl ethers. This guide provides an objective comparison of THP protection with other common alcohol protecting groups, supported by available data and detailed experimental considerations for large-scale applications.
Executive Summary: Key Comparison Metrics
| Protecting Group | Key Advantages | Key Disadvantages | Ideal Application in Large-Scale Synthesis |
| THP (Tetrahydropyranyl) | - Low cost of dihydropyran (DHP)[1][2].- Stable to a wide range of non-acidic reagents[3]. | - Forms diastereomers, complicating purification and analysis[2].- Requires acidic conditions for introduction and removal[4]. | Early-stage synthesis where cost is paramount and the substrate is achiral or the resulting diastereomers are easily separable. |
| TBS (tert-Butyldimethylsilyl) | - High selectivity for primary alcohols.- Does not introduce a new chiral center.- Orthogonal to many other protecting groups[5]. | - Higher reagent cost (TBSCl) compared to DHP.- Cleavage typically requires fluoride ions, which can be corrosive and require special handling. | Syntheses where high selectivity is crucial, the substrate is chiral, and the higher reagent cost is offset by simplified purification and higher yields. |
| TIPS (Triisopropylsilyl) | - Greater steric bulk provides higher stability compared to TBS.- Can be selectively removed in the presence of TBS ethers. | - Higher cost and steric hindrance can lead to slower reaction times. | Protection of alcohols in complex molecules where high stability is required during subsequent transformations. |
| Bn (Benzyl) | - Very stable to a wide range of conditions, including acidic and basic media.- Can be removed under neutral conditions via hydrogenolysis. | - Hydrogenolysis may not be compatible with other functional groups (e.g., alkenes, alkynes).- Requires a dedicated hydrogenation setup for large-scale removal. | Late-stage synthesis where robust protection is needed and the molecule is stable to hydrogenolysis conditions. |
Cost Analysis: A Deeper Dive
While precise bulk pricing is proprietary and subject to market fluctuations, a general cost comparison of the primary reagents highlights the economic advantage of THP protection in terms of raw materials.
| Reagent | Typical Small-Scale Price (per kg) | Estimated Bulk Price Trend |
| Dihydropyran (DHP) | ~$50 - $100 | Significantly lower |
| tert-Butyldimethylsilyl chloride (TBSCl) | ~$100 - $200[1][6][7][8] | Lower, but remains significantly more expensive than DHP |
| Triisopropylsilyl chloride (TIPSCl) | >$200 | Remains a premium-priced reagent |
| Benzyl bromide/chloride | ~$50 - $150 | Moderate, with potential for significant reduction at scale |
Beyond the Reagent Cost: A comprehensive cost analysis must extend beyond the price of the protecting group reagent itself. Factors that can significantly impact the overall cost of a manufacturing process include:
-
Purification: The formation of diastereomers with THP protection can necessitate challenging and costly purification steps, such as preparative chromatography or fractional crystallization[9][10]. In contrast, the clean, diastereomer-free reactions often seen with silyl ethers can lead to simpler and less expensive isolation procedures, potentially offsetting the higher initial reagent cost.
-
Process Time and Labor: Longer reaction times or complex workup and purification procedures increase operational costs, including labor, energy consumption, and equipment occupancy.
-
Waste Disposal: The nature and volume of waste streams generated during protection, deprotection, and purification steps contribute to the overall cost. For example, fluoride-containing waste from silyl ether deprotection requires specific and potentially costly disposal protocols[11][12][13].
Experimental Protocols: A Guide for Scale-Up
The following protocols provide a general framework for the protection and deprotection of a primary alcohol on a larger scale. It is crucial to note that these are representative examples and must be optimized for each specific substrate and desired scale.
Protocol 1: THP Protection of a Primary Alcohol (Large-Scale)
Objective: To protect a primary alcohol as a THP ether on a multi-kilogram scale.
Materials:
-
Primary Alcohol (1.0 equiv)
-
Dihydropyran (DHP) (1.1 - 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst (0.01 - 0.05 equiv)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a suitably sized reactor, charge the primary alcohol and the solvent.
-
Initiate stirring and ensure the alcohol is fully dissolved.
-
Add the acid catalyst to the solution.
-
Slowly add the dihydropyran to the reaction mixture, maintaining the temperature below 25 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC, HPLC).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Wash the organic phase with water and brine.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter and concentrate under reduced pressure to yield the crude THP-protected alcohol.
-
Purify by distillation or crystallization if necessary. If diastereomers are formed, further purification by chromatography may be required.
Protocol 2: TBS Protection of a Primary Alcohol (Large-Scale)
Objective: To protect a primary alcohol as a TBS ether on a multi-kilogram scale.
Materials:
-
Primary Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.05 - 1.2 equiv)
-
Imidazole or Triethylamine (2.0 - 2.5 equiv)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a reactor, charge the primary alcohol, the base (imidazole or triethylamine), and the solvent.
-
Stir the mixture until all solids are dissolved.
-
Slowly add a solution of TBSCl in the reaction solvent, maintaining the temperature below 25 °C.
-
Monitor the reaction by a suitable analytical method.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, heptane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over a suitable drying agent.
-
Filter and concentrate under reduced pressure to yield the crude TBS-protected alcohol.
-
Purify by distillation or crystallization if required.
Visualizing the Chemistry
THP Protection and Deprotection Pathway
TBS Protection and Deprotection Workflow
Conclusion: A Strategic Choice
The decision to use THP protection in a large-scale synthesis is a strategic one that requires a holistic evaluation of the entire process. While the low cost of dihydropyran is an attractive starting point, the potential for increased purification costs and process complexity due to diastereomer formation must be carefully weighed. For achiral substrates or instances where the diastereomers are readily separable by crystallization, THP can be a highly cost-effective option.
However, for complex, chiral molecules, the higher upfront cost of a silyl ether protecting group like TBS is often justified by the cleaner reaction profile, simplified purification, and potentially higher overall yield. Ultimately, the optimal choice will depend on a thorough process development study that considers not only the cost of raw materials but also the impact of the protecting group strategy on every subsequent step of the synthesis, from reaction kinetics to final product isolation and waste management.
References
- 1. 18162-48-6 Cas No. | tert-Butyldimethylsilyl chloride | Apollo [store.apolloscientific.co.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Tert Butyldimethylsilyl Chloride (TBDMS-Cl) - High Purity & Best Price [symaxlaboratories.net]
- 7. alkalisci.com [alkalisci.com]
- 8. labdepotinc.com [labdepotinc.com]
- 9. Purification and chiral resolution - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-(2-Tetrahydropyranyl)-1H-pyrazole
For Immediate Reference: Do not dispose of 1-(2-Tetrahydropyranyl)-1H-pyrazole down the drain or in regular solid waste. This compound must be handled as hazardous chemical waste and disposed of through a licensed environmental waste management company in accordance with all local, state, and federal regulations.[1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
I. Chemical and Hazard Profile
Understanding the properties of this compound is the first step in its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | [2] |
| Molecular Weight | 152.19 g/mol | [3] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 60-65 °C @ 0.8 mm Hg | [1] |
| Flash Point | 104 °C (Closed Cup) | [1] |
| Density | 1.084 g/mL at 25 °C | [3] |
| Storage Temperature | 2-8 °C | [1] |
| Primary Hazards | May cause skin and eye irritation. | [1] |
| Hazardous Combustion Products | Oxides of carbon and nitrogen. | [1] |
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to dissipate any vapors.[1]
-
Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
-
-
Containment and Absorption: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbent material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a detergent solution and water, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
III. Disposal Workflow
The primary and mandated disposal route for this compound is through a licensed professional waste disposal service.[1] The following diagram illustrates the decision-making and operational workflow for its proper disposal.
References
Personal protective equipment for handling 1-(2-Tetrahydropyranyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(2-Tetrahydropyranyl)-1H-pyrazole, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Tight-fitting safety glasses. | Must meet ANSI standard Z87.1-2003. A face shield should be worn in addition to safety glasses when there is a risk of splashing.[1] |
| Hands | Chemically resistant gloves. | No specific glove material is universally resistant to all chemicals. For compounds with unknown toxicity, it is recommended to use a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[1] Always inspect gloves for signs of degradation or puncture before use. |
| Body | Flame-resistant lab coat. | A closed lab coat that extends below the knee is recommended.[1] For handling larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn. |
| Feet | Closed-toe shoes. | Shoes should be made of a material that offers protection against chemical spills.[1] |
| Respiratory | Use in a well-ventilated area. | A respirator may be required for large spills or when adequate ventilation is not available. A surgical N-95 respirator can provide both respiratory and splash protection.[2] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[3]
-
Do not inhale vapors or mists.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
Storage:
-
Store in a cool, well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Protect from light.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The recommended storage temperature is between 2°C and 8°C.[3]
Spill and Disposal Procedures
In the event of a spill or the need for disposal, follow these established protocols to mitigate risks and ensure environmental safety.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Control and Contain: Wear appropriate PPE.[3] Absorb the spill with inert material such as sand or vermiculite.
-
Clean-up: Collect the absorbed material into a suitable container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of chemical waste in accordance with local, regional, and national regulations.
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
-
Do not dispose of the chemical down the drain or into the environment.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Chemicals.
This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these procedures, researchers can minimize risks and ensure the safe and effective use of this compound in their work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
